Product packaging for F(N-Me)GA(N-Me)IL(Cat. No.:)

F(N-Me)GA(N-Me)IL

Cat. No.: B12382272
M. Wt: 547.7 g/mol
InChI Key: LNLASHQISXSIET-JHWWHNMOSA-N
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Description

F(N-Me)GA(N-Me)IL is a useful research compound. Its molecular formula is C28H45N5O6 and its molecular weight is 547.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H45N5O6 B12382272 F(N-Me)GA(N-Me)IL

Properties

Molecular Formula

C28H45N5O6

Molecular Weight

547.7 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]-methylamino]acetyl]amino]propanoyl]-methylamino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C28H45N5O6/c1-8-18(4)24(25(35)31-22(28(38)39)14-17(2)3)33(7)26(36)19(5)30-23(34)16-32(6)27(37)21(29)15-20-12-10-9-11-13-20/h9-13,17-19,21-22,24H,8,14-16,29H2,1-7H3,(H,30,34)(H,31,35)(H,38,39)/t18-,19-,21-,22-,24-/m0/s1

InChI Key

LNLASHQISXSIET-JHWWHNMOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N(C)C(=O)[C@H](C)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N(C)C(=O)C(C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

Foundational & Exploratory

The Impact of N-Methylation on the Physicochemical Properties of Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of a peptide, is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs. This modification significantly alters the physicochemical properties of peptides, leading to improved pharmacokinetic and pharmacodynamic profiles. This in-depth guide explores the core principles of N-methylation and its impact on key properties, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Principles: How N-Methylation Influences Peptide Properties

The introduction of a methyl group to the peptide backbone induces several critical changes:

  • Increased Lipophilicity: The addition of a nonpolar methyl group increases the overall hydrophobicity of the peptide. This can lead to enhanced membrane permeability and cellular uptake.[1][2] The calculated partition coefficient (clogP), a measure of lipophilicity, is consistently greater for N-methylated peptides compared to their native counterparts.[1][2]

  • Enhanced Proteolytic Stability: The steric hindrance provided by the N-methyl group shields the adjacent peptide bond from cleavage by proteases.[3][4] This modification significantly increases the half-life of peptides in biological fluids, a crucial factor for improving their in vivo efficacy.[3][5]

  • Conformational Rigidity: N-methylation restricts the rotation around the Cα-N bond, reducing the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target.[6][7] However, it can also lead to a loss of activity if the induced conformation is not optimal for receptor binding.

  • Reduced Hydrogen Bonding Capacity: The replacement of the amide proton with a methyl group eliminates a hydrogen bond donor. This can disrupt intramolecular hydrogen bonding networks that are crucial for maintaining specific secondary structures, but can also reduce the desolvation penalty upon membrane crossing.

  • Improved Oral Bioavailability: The combined effects of increased lipophilicity, enhanced proteolytic stability, and favorable conformational pre-organization can lead to a significant improvement in the oral bioavailability of peptides, a long-standing challenge in peptide drug development.[8][9][10][11][12]

Quantitative Data Summary

The following tables summarize the quantitative impact of N-methylation on various physicochemical and pharmacokinetic properties of peptides, as reported in the scientific literature.

Table 1: Effect of N-Methylation on Lipophilicity (clogP)

Peptide DerivativeclogP (unmethylated)clogP (N-methylated)Reference
Ac-Gly-OMe-1.34-0.89[1][2]
Ac-Val-OMe0.120.57[1][2]
Ac-Leu-OMe0.651.10[1][2]
Ac-Ile-OMe0.651.10[1][2]
Ac-Phe-OMe0.771.22[1][2]
Ac-Met-OMe-0.210.24[1][2]
Ac-Cys-OMe-1.13-0.68[1][2]
Ac-Ser-OMe-1.61-1.16[1][2]
Ac-Asp-OMe-1.82-1.37[1][2]
Ac-His-OMe-1.21-0.76[1][2]

Table 2: Impact of N-Methylation on Permeability and Oral Bioavailability

PeptideN-Methylation StatusPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (F%) in ratReference
Cyclic Hexapeptide 1Non-methylated1.8Not Reported[8]
Cyclic Hexapeptide 3Tri-N-methylated4.928%[8]
Veber-Hirschmann PeptideNon-methylatedNot Reported<1%[9][12]
Veber-Hirschmann Peptide AnalogTri-N-methylatedNot Reported10%[9][12]
Cyclic Hexapeptide 5Non-methylatedNot ReportedNot Reported[10]
Cyclic Hexapeptide 12Tri-N-methylatedNot ReportedNot Reported[10]
Cyclic Hexapeptide 15N-methylatedNot Reported33%[10]

Table 3: Influence of N-Methylation on Metabolic Stability

PeptideN-Methylation StatusStability (t₁/₂ in human plasma)Reference
Cyclic Hexapeptide 1Non-methylated> 360 min[8]
Cyclic Hexapeptide 3Tri-N-methylated> 360 min[8]
R1 PeptideNative~20 min[5]
R1 PeptideN-methylated at various positions> 80 min[5]
Ghrelin(1-8) analogNon-methylated< 1 h (serum), < 30 min (liver S9)[13]
Ghrelin(1-8) analog 22N-methylated> 24 h (serum), > 4 h (liver S9)[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physicochemical properties of N-methylated peptides.

Solid-Phase Synthesis of N-Methylated Peptides

This protocol describes a common method for the site-selective N-methylation of peptides on a solid support.

  • Resin Preparation: Start with a suitable resin (e.g., Rink amide resin) and swell it in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.

  • Sulfonylation: To the deprotected amine, add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in dichloromethane (DCM) to protect the α-amine.

  • Methylation: Treat the sulfonamide with a methylating agent, such as methyl iodide or dimethyl sulfate, and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.

  • Desulfonylation: Remove the o-NBS group by treating the resin with a solution of β-mercaptoethanol and DBU in DMF.

  • Coupling of the Next Amino Acid: Couple the next Fmoc-protected amino acid using a standard coupling reagent like HBTU/HOBt or HATU in the presence of a base such as diisopropylethylamine (DIPEA).

  • Repeat Cycles: Repeat steps 2-6 for each desired N-methylated residue in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Determination of Lipophilicity (logP/logD) by RP-HPLC

This method provides an indirect measure of lipophilicity based on the retention time of the peptide on a reverse-phase column.

  • System Setup: Use a C18 RP-HPLC column with a gradient of two mobile phases: Phase A (e.g., 0.1% TFA in water) and Phase B (e.g., 0.1% TFA in acetonitrile).

  • Sample Preparation: Dissolve the peptide in a suitable solvent, typically the initial mobile phase composition.

  • Injection and Elution: Inject the sample onto the column and elute with a linear gradient of increasing Phase B concentration.

  • Detection: Monitor the elution of the peptide using a UV detector at a suitable wavelength (e.g., 214 or 280 nm).

  • Data Analysis: The retention time (t_R_) is used to calculate the capacity factor (k') using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time. The log k' value is then correlated with the logP or logD of a set of standards with known lipophilicity to determine the value for the unknown peptide.

Aqueous Solubility Assay

This protocol outlines a common method for determining the thermodynamic solubility of a peptide.

  • Sample Preparation: Add an excess amount of the lyophilized peptide to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microcentrifuge tube.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid and Liquid Phases: Centrifuge the suspension at high speed to pellet the undissolved peptide.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved peptide using a suitable analytical method, such as RP-HPLC with a standard curve or UV-Vis spectroscopy.

  • Solubility Calculation: The determined concentration represents the thermodynamic solubility of the peptide under the tested conditions.

Proteolytic Stability Assay

This assay measures the resistance of a peptide to enzymatic degradation.

  • Incubation Mixture Preparation: Prepare a solution of the peptide at a known concentration in a biologically relevant matrix, such as human plasma or a solution containing a specific protease (e.g., trypsin, chymotrypsin).

  • Incubation: Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as a strong acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile), which precipitates the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide at each time point.

  • Data Analysis: Plot the percentage of remaining peptide versus time and fit the data to a first-order decay model to determine the half-life (t₁/₂) of the peptide.

Caco-2 Cell Permeability Assay

This in vitro model is widely used to predict the intestinal absorption of drugs.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).

  • Transport Experiment:

    • Apical to Basolateral (A-B) Transport: Add the peptide solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the peptide solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At specific time points, collect samples from the receiver chamber.

  • Quantification: Analyze the concentration of the peptide in the collected samples using a sensitive analytical method like LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of peptide transport, A is the surface area of the filter, and C₀ is the initial concentration of the peptide in the donor chamber. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.

  • Sample Preparation: Dissolve the N-methylated peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixture).

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:

    • ¹H NMR: To observe the chemical shifts of all protons.

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

  • Resonance Assignment: Assign all the proton resonances to specific atoms in the peptide sequence.

  • Structure Calculation: Use the distance restraints obtained from NOESY/ROESY spectra, along with any dihedral angle restraints derived from coupling constants, as input for molecular modeling software to calculate a family of 3D structures consistent with the NMR data.

  • Structure Analysis: Analyze the ensemble of calculated structures to determine the preferred conformation(s) of the N-methylated peptide in solution.

Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to assess the overall secondary structure content of a peptide.

  • Sample Preparation: Dissolve the peptide in a suitable buffer that does not have a strong absorbance in the far-UV region (e.g., phosphate buffer).

  • Instrument Setup: Use a CD spectropolarimeter and a quartz cuvette with a short path length (e.g., 1 mm).

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm).

  • Data Processing: Subtract the spectrum of the buffer from the peptide spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Secondary Structure Estimation: Deconvolute the CD spectrum using algorithms (e.g., K2D3, CONTIN) to estimate the percentage of α-helix, β-sheet, and random coil structures in the peptide.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to N-methylated peptides.

experimental_workflow cluster_synthesis Peptide Synthesis & Modification cluster_physicochemical Physicochemical Characterization cluster_pharmacokinetic Pharmacokinetic Profiling Solid-Phase Synthesis Solid-Phase Synthesis N-Methylation N-Methylation Solid-Phase Synthesis->N-Methylation Cleavage & Purification Cleavage & Purification N-Methylation->Cleavage & Purification Characterization (MS, HPLC) Characterization (MS, HPLC) Cleavage & Purification->Characterization (MS, HPLC) Solubility Assay Solubility Assay Characterization (MS, HPLC)->Solubility Assay Proteolytic Stability Proteolytic Stability Characterization (MS, HPLC)->Proteolytic Stability Lipophilicity (logP/logD) Lipophilicity (logP/logD) Conformational Analysis (NMR, CD) Conformational Analysis (NMR, CD) Permeability (Caco-2) Permeability (Caco-2) Metabolic Stability (Microsomes) Metabolic Stability (Microsomes)

Fig. 1: Experimental workflow for the synthesis and characterization of N-methylated peptides.

n_methylation_effects cluster_properties Physicochemical Properties cluster_outcomes Pharmacokinetic Outcomes N-Methylation N-Methylation Lipophilicity Lipophilicity N-Methylation->Lipophilicity Increases Proteolytic Stability Proteolytic Stability N-Methylation->Proteolytic Stability Increases Conformational Rigidity Conformational Rigidity N-Methylation->Conformational Rigidity Increases H-Bonding Capacity H-Bonding Capacity N-Methylation->H-Bonding Capacity Decreases Increased Membrane Permeability Increased Membrane Permeability Lipophilicity->Increased Membrane Permeability Increased Half-Life Increased Half-Life Proteolytic Stability->Increased Half-Life Modulated Receptor Binding Modulated Receptor Binding Conformational Rigidity->Modulated Receptor Binding Improved Oral Bioavailability Improved Oral Bioavailability Increased Membrane Permeability->Improved Oral Bioavailability Increased Half-Life->Improved Oral Bioavailability cyclosporin_a_pathway Cyclosporin A Cyclosporin A Cyclophilin Cyclophilin Cyclosporin A->Cyclophilin Binds to Calcineurin Calcineurin Cyclophilin->Calcineurin Complex inhibits NFAT (phosphorylated) NFAT (phosphorylated) Calcineurin->NFAT (phosphorylated) Dephosphorylates NFAT (dephosphorylated) NFAT (dephosphorylated) NFAT (phosphorylated)->NFAT (dephosphorylated) Nucleus Nucleus NFAT (dephosphorylated)->Nucleus Translocates to IL-2 Gene Transcription IL-2 Gene Transcription Nucleus->IL-2 Gene Transcription Activates T-Cell Proliferation T-Cell Proliferation IL-2 Gene Transcription->T-Cell Proliferation Leads to

References

The Predicted Biological Activity of F(N-Me)GA(N-Me)IL: A Technical Guide to a Putative Inhibitor of Islet Amyloid Polypeptide Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Islet amyloid polypeptide (IAPP), a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells, is linked to the pathogenesis of type 2 diabetes. Under certain conditions, IAPP can misfold and aggregate into amyloid fibrils, which are cytotoxic to β-cells. This guide explores the predicted biological activity of F(N-Me)GA(N-Me)IL, a double N-methylated hexapeptide derivative of an amyloidogenic IAPP fragment. N-methylation is a strategic modification known to disrupt the hydrogen bonding necessary for β-sheet formation, a critical step in amyloidogenesis. Consequently, this compound is predicted to act as a potent inhibitor of IAPP aggregation, offering a potential therapeutic avenue for the preservation of β-cell mass and function in type 2 diabetes. This document outlines the theoretical basis for its activity, presents detailed experimental protocols for its characterization, and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Challenge of IAPP Aggregation

The aggregation of human islet amyloid polypeptide (hIAPP) is a pathological hallmark of type 2 diabetes. The process begins with the misfolding of IAPP monomers, which then self-assemble into soluble oligomers and, eventually, insoluble amyloid fibrils. These aggregates, particularly the oligomeric intermediates, are cytotoxic and induce β-cell apoptosis. N-methylation of the peptide backbone is a chemical modification that can enhance the pharmacokinetic properties of peptides, such as increased stability against proteases and improved bioavailability.[1][2] Crucially, N-methylation can disrupt the hydrogen bond network essential for the formation of β-sheets, the secondary structure characteristic of amyloid fibrils.[3]

The peptide this compound is a derivative of the amyloidogenic core sequence of IAPP, where the amide protons of Glycine and Alanine residues are replaced with methyl groups. This modification is predicted to render the peptide non-amyloidogenic and non-cytotoxic, while retaining its ability to interact with native IAPP and inhibit its aggregation.[3]

Predicted Biological Activity and Mechanism of Action

The primary predicted biological activity of this compound is the inhibition of IAPP amyloid formation . The proposed mechanism of action is that this compound acts as a "β-sheet breaker." By binding to IAPP monomers or early-stage oligomers, it is thought to sterically hinder the conformational changes required for the formation of stable β-sheets. The N-methyl groups on the backbone of this compound are unable to participate in the hydrogen bonding that stabilizes the cross-β structure of amyloid fibrils, thereby terminating the aggregation process.[3]

Furthermore, it is predicted that this compound itself is devoid of β-sheet structure, amyloidogenicity, and cytotoxicity . This is a critical feature for a therapeutic inhibitor, as it should not contribute to the amyloid burden or exert any toxic effects on pancreatic β-cells.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound on IAPP Aggregation

Assay TypeParameterValue (Representative)
Thioflavin T (ThT) AssayIC505-15 µM
Transmission Electron Microscopy (TEM)Fibril Density Reduction> 90% at 2:1 inhibitor:IAPP ratio

Table 2: Cytotoxicity Profile of this compound

Cell LineAssay TypeParameterValue (Representative)
Pancreatic β-cells (e.g., INS-1)MTT AssayCC50> 100 µM
Pancreatic β-cells (e.g., INS-1)LDH Release Assay% Cytotoxicity at 50 µM< 5%

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the manual solid-phase synthesis of the N-methylated peptide using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-L-Phenylalanine, Fmoc-N-methyl-Glycine, Fmoc-L-Alanine, Fmoc-N-methyl-Alanine, Fmoc-L-Isoleucine, Fmoc-L-Leucine)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Washing solvent: Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the amino acid solution to activate it. c. Add the activated amino acid solution to the resin and shake for 2-4 hours. d. Monitor the coupling reaction using a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence. For coupling to an N-methylated amino acid, use HATU and HOAt as the coupling agents.

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Thioflavin T (ThT) Amyloid Aggregation Assay

This assay is used to monitor the kinetics of IAPP fibril formation in the presence and absence of the inhibitor.

Materials:

  • Human IAPP (lyophilized)

  • This compound (lyophilized)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Preparation of IAPP Solution: Dissolve lyophilized hIAPP in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure it is monomeric, then remove the HFIP by evaporation. Reconstitute the peptide in the assay buffer to the desired final concentration (e.g., 10-25 µM).

  • Preparation of Inhibitor Solution: Prepare a stock solution of this compound in the assay buffer.

  • Assay Setup: a. In the wells of the 96-well plate, add the IAPP solution. b. Add different concentrations of the this compound inhibitor to the respective wells. Include a control with IAPP only and a blank with buffer only. c. Add ThT to each well to a final concentration of 10-25 µM.

  • Kinetic Measurement: Place the plate in the plate reader and incubate at 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for several hours to days.

  • Data Analysis: Plot the fluorescence intensity against time. The lag time and the maximum fluorescence intensity are indicative of the extent and rate of fibril formation. Calculate the percentage of inhibition at different inhibitor concentrations.

Transmission Electron Microscopy (TEM) of IAPP Fibrils

TEM is used to visualize the morphology of IAPP aggregates and to confirm the inhibitory effect of this compound.

Materials:

  • Samples from the ThT assay (IAPP with and without inhibitor)

  • Carbon-coated copper TEM grids (e.g., 400 mesh)

  • Staining solution: 2% (w/v) uranyl acetate in water

  • Filter paper

  • Transmission Electron Microscope

Procedure:

  • Sample Application: Apply a small aliquot (e.g., 5-10 µL) of the IAPP solution (with or without the inhibitor) from the end-point of the ThT assay onto a TEM grid. Allow the sample to adsorb for 1-2 minutes.

  • Washing: Wick away the excess sample with a piece of filter paper. Optionally, wash the grid by floating it on a drop of deionized water.

  • Negative Staining: Apply a drop of the 2% uranyl acetate solution to the grid for 30-60 seconds.

  • Drying: Wick away the excess stain and allow the grid to air dry completely.

  • Imaging: Examine the grid under a transmission electron microscope at an appropriate magnification (e.g., 50,000x - 100,000x) to observe the morphology of the aggregates.

MTT Cytotoxicity Assay

This assay assesses the effect of the peptide on the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Pancreatic β-cell line (e.g., INS-1)

  • Cell culture medium (e.g., RPMI-1640 with supplements)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Plate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed the β-cells in a 96-well plate at a suitable density (e.g., 1x10^4 cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at ~570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Visualizations

IAPP Aggregation and Inhibition Pathway

IAPP_Aggregation_Inhibition cluster_aggregation IAPP Aggregation Pathway cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome Monomer IAPP Monomer (Unfolded) Oligomer Toxic Oligomers (β-sheet rich) Monomer->Oligomer Aggregation Nucleation Fibril Amyloid Fibrils Oligomer->Fibril Fibril Elongation CellDeath β-cell Death Oligomer->CellDeath Inhibitor This compound Inhibitor->Monomer Binding & Disruption of β-sheet formation Inhibitor->Oligomer Capping of Growing Aggregates CellSurvival β-cell Survival BlockedComplex Non-toxic Inhibitor-IAPP Complex BlockedComplex->CellSurvival

Caption: IAPP aggregation pathway and its inhibition by this compound.

Experimental Workflow for Inhibitor Screening

Inhibitor_Screening_Workflow cluster_synthesis Peptide Preparation cluster_assays Biological Assays cluster_data Data Analysis Synthesis Solid-Phase Peptide Synthesis of this compound Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Characterization Purification->Characterization ThT_Assay Thioflavin T Assay (Aggregation Kinetics) Characterization->ThT_Assay Cytotoxicity_Assay MTT Assay (Cell Viability) Characterization->Cytotoxicity_Assay TEM_Analysis Transmission Electron Microscopy (Morphology) ThT_Assay->TEM_Analysis IC50_Calc IC50 Calculation ThT_Assay->IC50_Calc Morphology_Assess Fibril Morphology Assessment TEM_Analysis->Morphology_Assess CC50_Calc CC50 Calculation Cytotoxicity_Assay->CC50_Calc

Caption: Workflow for the synthesis and biological evaluation of this compound.

Logical Relationship of N-Methylation to Amyloid Inhibition

N_Methylation_Logic N_Methylation N-Methylation of Peptide Backbone H_Bond_Disruption Disruption of Inter-chain Hydrogen Bonding N_Methylation->H_Bond_Disruption Beta_Sheet_Block Inhibition of β-Sheet Formation H_Bond_Disruption->Beta_Sheet_Block Amyloid_Inhibition Prevention of Amyloid Fibril Aggregation Beta_Sheet_Block->Amyloid_Inhibition

Caption: The logical cascade from N-methylation to the inhibition of amyloid aggregation.

Conclusion

The N-methylated peptide this compound represents a promising candidate for the inhibition of IAPP amyloidogenesis. Its design is based on the well-established principle that N-methylation of the peptide backbone disrupts the formation of β-sheets, which are fundamental to amyloid fibril structure. The predicted lack of inherent cytotoxicity and amyloidogenicity makes it an attractive molecule for further investigation as a potential therapeutic agent for type 2 diabetes. The experimental protocols detailed in this guide provide a framework for the synthesis, characterization, and biological evaluation of this compound and similar N-methylated peptide inhibitors. Further studies are warranted to obtain concrete quantitative data on its efficacy and to elucidate its precise interactions with IAPP at a molecular level.

References

The Dawn of a New Therapeutic Era: A Technical Guide to Novel Peptides and Their Targets

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Peptides, once relegated to the periphery of drug development due to challenges in stability and delivery, are now at the forefront of therapeutic innovation. Advances in peptide engineering, including modifications like cyclization and the incorporation of unnatural amino acids, have overcome many of their inherent limitations.[1][2][3] This resurgence has led to a burgeoning pipeline of peptide-based drugs targeting a wide array of diseases, from metabolic disorders and cancer to infectious and autoimmune diseases.[4][5] Currently, over 80 peptide drugs have received global approval, with hundreds more in various stages of clinical and preclinical development.[4][6] This guide provides a technical deep-dive into the core aspects of novel peptide therapeutics, focusing on their targets, mechanisms of action, and the experimental validation that underpins their development.

Disrupting Oncogenic Pathways: Anticancer Peptides

A significant area of novel peptide research is in oncology, where peptides are being designed to selectively target cancer cells while minimizing damage to healthy tissues.[7][8] Two prominent strategies involve the induction of apoptosis and the inhibition of key protein-protein interactions (PPIs) that drive tumor growth.

Therapeutic Target: The p53-MDM2 Protein-Protein Interaction

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis.[9] In many cancers, p53 is inactivated through its interaction with the oncoprotein MDM2, which tags p53 for proteasomal degradation.[1][2] Disrupting the p53-MDM2 interaction is a key therapeutic strategy to reactivate p53 and restore its tumor-suppressing function.[10][11]

Novel peptides have been developed to mimic the p53 helix that binds to MDM2, thereby competitively inhibiting the p53-MDM2 interaction. This frees p53 from degradation, allowing it to accumulate in the nucleus, where it can transactivate target genes like p21 (cell cycle arrest) and BAX (apoptosis).[2][9]

p53_MDM2_Pathway cluster_nucleus Nucleus p53 p53 MDM2 MDM2 p53->MDM2 Binding p21_BAX p21, BAX (Target Genes) p53->p21_BAX Transactivates Degradation Proteasomal Degradation p53->Degradation Leads to MDM2->p53 Ubiquitination Novel_Peptide Novel Peptide Inhibitor Novel_Peptide->MDM2 Inhibits Apoptosis Cell Cycle Arrest & Apoptosis p21_BAX->Apoptosis Induces

Figure 1: p53-MDM2 Inhibition by a Novel Peptide.

The efficacy of novel peptides targeting the p53-MDM2 interaction is quantified through various biophysical and cell-based assays. Key metrics include the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50).

PeptideTargetAssayKd (nM)IC50 (nM)Reference
N8A-PMIMDM2/MDMXFluorescence Polarization0.49 (MDM2)-[12]
N8A-PMIMDM2/MDMXFluorescence Polarization2.4 (MDMX)-[12]
Nutlin-3 (small molecule)MDM2SPRi-100-300[13]
p53 Peptides (various)MDM2Various60 (estimated)-[13]

Protocol 1: Fluorescence Polarization (FP) Assay for p53-MDM2 Inhibition

This protocol outlines the steps to quantify the inhibition of the p53-MDM2 interaction by a novel peptide using a competitive fluorescence polarization assay.

  • Reagent Preparation:

    • Prepare a stock solution of a fluorescently labeled p53-derived peptide (e.g., FITC-p5312-28) in assay buffer (e.g., PBS with 0.01% Tween-20).

    • Prepare a stock solution of purified recombinant MDM2 protein in assay buffer.

    • Prepare a serial dilution of the novel inhibitory peptide in assay buffer.

  • Assay Procedure:

    • In a 384-well black plate, add a fixed concentration of the fluorescent p53 peptide and the MDM2 protein to each well. The concentrations should be optimized to yield a stable and significant polarization signal.

    • Add the serially diluted novel peptide to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no MDM2 (minimum polarization).

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

    • Calculate the percentage of inhibition for each concentration of the novel peptide.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Xenograft Study of an Anticancer Peptide

This protocol describes a general workflow for evaluating the in vivo efficacy of a novel anticancer peptide in a mouse xenograft model.[14][15][16][17][18]

  • Cell Culture and Implantation:

    • Culture a human cancer cell line (e.g., MDA-MB-231 for breast cancer) under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor growth by measuring the tumor volume with calipers.

    • Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the novel peptide to the treatment group via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group receives a vehicle control.

  • Efficacy and Toxicity Assessment:

    • Measure the tumor volume and body weight of the mice regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

    • Monitor the mice for any signs of toxicity.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Statistically analyze the differences in tumor volume and weight between the groups.

Modulating Metabolic Hormones: GLP-1 Receptor Agonists

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis.[19] Novel peptide agonists of the GLP-1 receptor (GLP-1R) are being developed for the treatment of type 2 diabetes and obesity.[20][21]

Therapeutic Target: Glucagon-Like Peptide-1 Receptor (GLP-1R)

The GLP-1R is a G-protein coupled receptor (GPCR) expressed in various tissues, including pancreatic β-cells, the brain, and the gastrointestinal tract.[3][4] Activation of the GLP-1R in pancreatic β-cells potentiates glucose-dependent insulin secretion.

Upon binding of a GLP-1R agonist, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3][7] cAMP, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2). These signaling cascades lead to increased insulin synthesis and exocytosis. The pathway also involves the activation of PI3K-AKT and MEK-ERK signaling, which promote cell survival and proliferation.[3][4]

GLP1R_Signaling Novel_GLP1_Agonist Novel GLP-1 Agonist GLP1R GLP-1 Receptor Novel_GLP1_Agonist->GLP1R Binds to AC Adenylyl Cyclase GLP1R->AC Activates PI3K_AKT PI3K-AKT Pathway GLP1R->PI3K_AKT Activates MEK_ERK MEK-ERK Pathway GLP1R->MEK_ERK Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Epac2->Insulin_Secretion Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival MEK_ERK->Cell_Survival

Figure 2: GLP-1 Receptor Signaling Pathway.

The potency of novel GLP-1R agonists is determined by their ability to stimulate cAMP production and insulin secretion. The half-maximal effective concentration (EC50) is a key parameter.

PeptideAssayEC50 (nM)Reference
Cmpd A (Amylin analog)AMY3 receptor activation0.017[20]
Cmpd B (Amylin analog)AMY3 receptor activation0.028[20]
Cagrilintide (Amylin analog)AMY3 receptor activation0.041[20]
GLP-1/hIgG2Receptor binding (Kd)13.90[22]

Protocol 3: Competitive Radioligand Binding Assay for GLP-1R

This protocol details the measurement of the binding affinity of a novel unlabeled peptide to the GLP-1R.[22][23][24][25]

  • Reagent and Cell Preparation:

    • Culture cells expressing the human GLP-1R (e.g., HEK293-GLP1R).

    • Prepare cell membranes from these cells.

    • Prepare a stock solution of a radiolabeled GLP-1 analog (e.g., 125I-Exendin-4) in binding buffer (e.g., Tris-HCl, MgCl2, BSA).

    • Prepare a serial dilution of the novel unlabeled peptide in binding buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (below its Kd), and the serially diluted unlabeled peptide.

    • Include wells for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled GLP-1).

    • Incubate the plate at room temperature for 2 hours.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the unlabeled peptide.

    • Plot the specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki (inhibitory constant) from the IC50 using the Cheng-Prusoff equation.

Combating Infectious Diseases: Antimicrobial Peptides (AMPs)

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Antimicrobial peptides (AMPs), a class of naturally occurring or synthetic peptides, offer a promising alternative to conventional antibiotics.[5][26]

Therapeutic Target: Bacterial Cell Membranes

A primary target of many AMPs is the bacterial cell membrane. The distinct lipid composition of bacterial membranes, often rich in anionic phospholipids, compared to the zwitterionic nature of mammalian cell membranes, provides a basis for the selective action of cationic AMPs.[26]

Cationic AMPs initially interact with the negatively charged bacterial membrane through electrostatic interactions. This is followed by membrane disruption through various proposed models, such as the "barrel-stave," "toroidal pore," or "carpet" models, leading to membrane permeabilization, leakage of cellular contents, and ultimately cell death.[26]

AMP_Mechanism AMP Cationic Antimicrobial Peptide Bacterial_Membrane Bacterial Cell Membrane (Anionic) AMP->Bacterial_Membrane Initial Contact Electrostatic_Interaction Electrostatic Interaction Bacterial_Membrane->Electrostatic_Interaction Leads to Membrane_Disruption Membrane Disruption (Pore Formation) Electrostatic_Interaction->Membrane_Disruption Promotes Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Results in

Figure 3: General Mechanism of Action of Antimicrobial Peptides.

The antimicrobial activity of novel peptides is typically assessed by determining the minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC50) against various bacterial strains.

PeptideBacterial StrainMIC (µg/mL)IC50 (µM)Reference
SK1217E. coli12.5-[27]
SK1217S. aureus25-[27]
SK1260E. coli3.13-[27]
SK1260S. aureus3.13-[27]
P4B. subtilis-0.07[26]
P4E. coli-1.9[26]
NQGPLGNAHRS. aureus-0.957 (mg/mL)[5]

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol describes the standard method for determining the MIC of a novel antimicrobial peptide.[27][28]

  • Reagent and Bacterial Preparation:

    • Prepare a serial two-fold dilution of the novel AMP in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

    • Prepare an inoculum of the target bacterial strain adjusted to a specific concentration (e.g., 5 x 105 CFU/mL).

  • Assay Procedure:

    • Inoculate each well of the microtiter plate containing the serially diluted AMP with the bacterial suspension.

    • Include a positive control well (bacteria without AMP) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plate for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the AMP that completely inhibits visible bacterial growth.

The field of peptide therapeutics is undergoing a remarkable transformation, driven by a deeper understanding of molecular targets and innovative peptide engineering strategies. The examples highlighted in this guide—targeting oncogenic PPIs, modulating metabolic hormone receptors, and combating infectious agents—represent just a fraction of the exciting developments in this area. As our ability to design and synthesize peptides with enhanced drug-like properties continues to improve, we can anticipate a new wave of highly specific and effective peptide-based medicines entering the clinic, offering new hope for patients with a wide range of diseases.

References

An In-depth Technical Guide to Early-Stage Research of F(N-Me)GA(N-Me)IL Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a representative whitepaper detailing the typical early-stage research process for novel peptide analogs. As there is limited publicly available information on the specific peptide F(N-Me)GA(N-Me)IL, this document utilizes a hypothetical framework and illustrative data to provide a comprehensive technical overview. The experimental protocols and signaling pathways described are based on established methodologies in peptide drug discovery.

Introduction

Peptide-based therapeutics offer a promising avenue for drug development due to their high specificity and potency. The modification of native peptide sequences, such as through N-methylation, is a key strategy to enhance proteolytic stability and improve pharmacokinetic profiles.[1] This guide focuses on the early-stage research and development of analogs based on the core sequence this compound. This sequence is a synthetically modified peptide, and this document outlines the critical steps from initial synthesis and characterization to in vitro pharmacological evaluation.

The primary objectives of this early-stage research are to:

  • Synthesize and purify a series of this compound analogs with systematic modifications.

  • Characterize the physicochemical properties and stability of these analogs.

  • Evaluate their binding affinity and functional activity at a target receptor.

  • Establish a preliminary structure-activity relationship (SAR) to guide further optimization.

This document provides detailed experimental protocols, presents hypothetical data in a structured format, and visualizes key pathways and workflows to offer a comprehensive technical overview for researchers in the field.

Synthesis and Characterization of Analogs

The synthesis of this compound analogs is typically achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.[2] N-methylation of specific amino acid residues is a critical modification to enhance stability.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: A pre-loaded Wang or Rink amide resin is swelled in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (including N-methylated variants) is activated using a coupling reagent such as HBTU/HOBt in the presence of a base (DIPEA) and added to the resin. The reaction is allowed to proceed for 2 hours.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.

  • Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm the molecular weight.

Table: Physicochemical Properties of this compound Analogs
Analog IDSequence ModificationMolecular Weight (Da)Purity (%)
P-001This compound705.9>98%
P-002F G A I L (unmodified)649.8>99%
P-003F(N-Me)GAIL677.8>98%
P-004FGA(N-Me)IL677.8>98%

In Vitro Pharmacological Evaluation

The pharmacological activity of the synthesized analogs is assessed through a series of in vitro assays to determine their binding affinity, functional potency, and stability. For the purpose of this guide, we will assume these peptides are designed to target a hypothetical G-protein coupled receptor (GPCR), "Receptor X".

Experimental Protocol: Competitive Binding Assay
  • Membrane Preparation: Cell membranes expressing Receptor X are prepared from a stable cell line (e.g., HEK293).

  • Assay Buffer: The assay is performed in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).

  • Reaction Mixture: A fixed concentration of a radiolabeled ligand for Receptor X is incubated with varying concentrations of the test analogs.

  • Incubation: The mixture is incubated at room temperature for 1 hour to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

Experimental Protocol: Functional cAMP Assay
  • Cell Culture: HEK293 cells stably expressing Receptor X are seeded in 96-well plates and grown to confluence.

  • Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes, followed by stimulation with varying concentrations of the peptide analogs for 30 minutes.

  • Lysis: The cells are lysed to release intracellular cAMP.

  • Detection: The concentration of cAMP is measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: The EC50 values are calculated from the dose-response curves.

Experimental Protocol: Plasma Stability Assay
  • Incubation: The peptide analogs are incubated in human plasma at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: The enzymatic degradation is stopped by adding a quenching solution (e.g., acetonitrile with 1% TFA).

  • Analysis: The remaining amount of intact peptide is quantified by LC-MS/MS.

  • Half-life Calculation: The half-life (t1/2) is determined by plotting the percentage of remaining peptide against time.

Table: In Vitro Pharmacological Data for this compound Analogs
Analog IDReceptor X Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Plasma Stability (t1/2, min)
P-00115.225.8180
P-002120.5250.115
P-00355.6110.395
P-00468.3135.788

Visualizations: Pathways and Workflows

Hypothetical Signaling Pathway of Receptor X

The following diagram illustrates a plausible G-protein coupled receptor signaling cascade that could be modulated by the this compound analogs.

G_Protein_Signaling cluster_membrane Plasma Membrane Receptor Receptor X (GPCR) G_Protein G Protein (Gα, Gβγ) Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Converts Ligand This compound Analog Ligand->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Hypothetical GPCR signaling pathway for Receptor X.

Experimental Workflow for Analog Screening

This diagram outlines the systematic process for screening the synthesized peptide analogs.

Experimental_Workflow Start Design Analogs Synthesis Solid-Phase Peptide Synthesis (SPPS) Start->Synthesis Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization BindingAssay Receptor Binding Assay (Ki) Characterization->BindingAssay FunctionalAssay Functional Assay (EC50) Characterization->FunctionalAssay StabilityAssay Plasma Stability Assay (t1/2) Characterization->StabilityAssay SAR Structure-Activity Relationship (SAR) Analysis BindingAssay->SAR FunctionalAssay->SAR StabilityAssay->SAR End Lead Candidate Selection SAR->End

Caption: Workflow for screening this compound analogs.

Logical Relationship for SAR Analysis

The following diagram illustrates the logical connections in the structure-activity relationship analysis.

SAR_Logic cluster_modifications Structural Modifications cluster_outcomes Pharmacological Outcomes N_Me_Phe N-methylation at Phe High_Affinity High Binding Affinity N_Me_Phe->High_Affinity High_Potency High Functional Potency N_Me_Phe->High_Potency N_Me_Ile N-methylation at Ile High_Stability High Plasma Stability N_Me_Ile->High_Stability No_Me No N-methylation No_Me->High_Affinity Reduces No_Me->High_Potency Reduces No_Me->High_Stability Greatly Reduces

Caption: Structure-Activity Relationship (SAR) logic diagram.

Conclusion and Future Directions

The early-stage research on this compound analogs demonstrates the utility of N-methylation in significantly enhancing the pharmacological properties of a peptide lead. The data presented in this guide, although hypothetical, illustrates a clear structure-activity relationship where dual N-methylation (P-001) results in superior binding affinity, functional potency, and plasma stability compared to the unmodified peptide (P-002) and singly methylated analogs (P-003 and P-004).

Future research should focus on:

  • Expanding the analog library with further modifications to optimize potency and selectivity.

  • Conducting in vivo pharmacokinetic and pharmacodynamic studies on the most promising candidates.

  • Investigating the detailed mechanism of action and potential off-target effects.

This systematic approach to early-stage peptide drug discovery is crucial for identifying and advancing novel therapeutic candidates.

References

The Guardian of the Chain: An In-Depth Technical Guide to N-Methylation for Enhanced Peptide Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is immense, offering high specificity and potency. However, their clinical translation is often hampered by poor metabolic stability, low membrane permeability, and consequently, limited oral bioavailability. A key strategy to overcome these hurdles is the strategic N-methylation of the peptide backbone. This in-depth technical guide explores the multifaceted role of N-methylation in enhancing peptide stability, providing a comprehensive resource for researchers in drug discovery and development.

The Core Principle: How N-Methylation Fortifies Peptides

N-methylation, the substitution of an amide proton with a methyl group on the nitrogen atom of a peptide bond, imparts significant conformational and physicochemical changes. This seemingly minor modification has profound implications for a peptide's stability and drug-like properties.

The primary mechanism by which N-methylation enhances stability is through steric hindrance . The added methyl group acts as a physical shield, sterically hindering the approach of proteases that would otherwise cleave the peptide backbone. This protection significantly prolongs the peptide's half-life in biological fluids.[1][2][3]

Furthermore, N-methylation introduces conformational rigidity . By restricting the rotation around the peptide bond, it can lock the peptide into a bioactive conformation that is less susceptible to enzymatic degradation. This conformational constraint can also pre-organize the peptide for optimal receptor binding, potentially enhancing its potency and selectivity.[2][4]

The introduction of a methyl group also increases the lipophilicity of the peptide. This enhanced "greasiness" can facilitate passive diffusion across cellular membranes, a critical step for intestinal absorption and reaching intracellular targets.[2] By reducing the number of hydrogen bond donors, N-methylation can decrease the desolvation penalty associated with membrane permeation.

The culmination of these effects – increased proteolytic resistance, conformational stability, and enhanced membrane permeability – can lead to a dramatic improvement in the oral bioavailability of peptide therapeutics.[5][6][7][8][9]

Quantitative Insights: The Impact of N-Methylation on Peptide Pharmacokinetics

The following tables summarize quantitative data from various studies, highlighting the significant improvements in stability and bioavailability conferred by N-methylation.

Table 1: In Vitro Stability and Permeability of N-Methylated Cyclic Peptides [5]

CompoundDescriptionRRCK Permeability (x 10⁻⁶ cm/s)Human Liver Microsomal Clint (μL/min/mg)Rat Liver Microsomal Clint (μL/min/mg)Human Plasma Stability (t½, min)
1 Non-methylated cyclic hexapeptide1.8225243> 360
3 Tri-N-methylated analog of 1 4.911030.4> 360
2 Non-methylated cyclic hexapeptide (diastereomer of 1)0.510947.1> 360
4 Tri-N-methylated analog of 2 4.1>320>491> 360
CSA Cyclosporine A (highly N-methylated)1.146.814.1> 360

Table 2: In Vivo Pharmacokinetics of a Tri-N-Methylated Cyclic Hexapeptide (Compound 3) [5]

ParameterValue
Plasma Clearance (CLp)~ 4.5 mL/min/kg
Volume of Distribution (Vdss)1.1 L/kg
Terminal Elimination Half-life (t½)2.8 h
Oral Bioavailability (F) ~ 28%

Table 3: Proteolytic Stability of N-Methylated Peptides against Trypsin [10]

PeptideDescriptionHalf-life (min)Fold Increase in Stability
Unmodified PeptideDKLYWWEFL10-
N-Me-D(N-Me)DKLYWWEFL72072
N-Me-KD(N-Me)KLYWWEFL>10000>1000
N-Me-L8DKLYWW(N-Me)EFL>10000>1000
N-Me-YDKLYW(N-Me)WEFL>10000>1000

Table 4: Oral Bioavailability of N-Methylated Peptides - Case Studies

PeptideN-Methylation StatusOral Bioavailability (%)Reference
Cyclic Hexapeptide (Compound 3)Tri-N-methylated28[5]
Veber-Hirschmann Somatostatin AnalogTri-N-methylated10[7][9]
Glutathione (GSH) AnalogN-methylated Cysteine16.1-fold increase compared to native GSH[11]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes discussed in this guide.

Proteolytic_Resistance cluster_protection Protection Mechanism Peptide Peptide Backbone N_Methylation N-Methylation Peptide->N_Methylation Cleavage Proteolytic Cleavage Peptide->Cleavage Steric_Hindrance Steric Hindrance N_Methylation->Steric_Hindrance Conformational_Rigidity Conformational Rigidity N_Methylation->Conformational_Rigidity Steric_Hindrance->Cleavage Inhibits Conformational_Rigidity->Cleavage Inhibits Protease Protease Protease->Cleavage Stable_Peptide Stable Peptide

Caption: Mechanism of N-methylation-induced proteolytic resistance.

Oral_Bioavailability_Workflow Start Parent Peptide (Low Oral Bioavailability) N_Methylation Backbone N-Methylation Start->N_Methylation Reduced_H_Bonding Reduced H-Bond Donors N_Methylation->Reduced_H_Bonding Increased_Lipophilicity Increased Lipophilicity N_Methylation->Increased_Lipophilicity Conformational_Rigidity Conformational Rigidity N_Methylation->Conformational_Rigidity Membrane_Permeability Enhanced Membrane Permeability Reduced_H_Bonding->Membrane_Permeability Increased_Lipophilicity->Membrane_Permeability Proteolytic_Resistance Increased Proteolytic Resistance Conformational_Rigidity->Proteolytic_Resistance Increased_Half_Life Increased Plasma Half-Life Proteolytic_Resistance->Increased_Half_Life Oral_Bioavailability Improved Oral Bioavailability Membrane_Permeability->Oral_Bioavailability Increased_Half_Life->Oral_Bioavailability

Caption: Logical workflow from N-methylation to improved oral bioavailability.

Experimental Protocols: Assessing Peptide Stability and Permeability

Reproducible and standardized experimental protocols are essential for evaluating the impact of N-methylation. Below are detailed methodologies for key in vitro assays.

Proteolytic Stability Assay

This assay evaluates the resistance of a peptide to enzymatic degradation.

Materials:

  • Test peptide and non-methylated control peptide

  • Protease of interest (e.g., trypsin, chymotrypsin, pepsin, or plasma)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare stock solutions of the test and control peptides in an appropriate solvent (e.g., water or DMSO).

  • Prepare a working solution of the protease in the reaction buffer.

  • Incubate the peptide (final concentration, e.g., 100 µM) with the protease (e.g., 1:100 enzyme:substrate ratio) in the reaction buffer at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding the quenching solution.

  • Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide.

  • Calculate the half-life (t½) of the peptide by plotting the percentage of remaining peptide against time.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput in vitro assay to predict passive membrane permeability.

Materials:

  • PAMPA plate (donor and acceptor plates with a filter membrane)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test peptide and control compounds (high and low permeability)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.

  • Fill the acceptor wells with PBS.

  • Add the test peptide and control compounds (dissolved in PBS, often with a small percentage of DMSO) to the donor wells.

  • Assemble the PAMPA plate "sandwich" by placing the donor plate on top of the acceptor plate.

  • Incubate the plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Calculate the permeability coefficient (Pe) using the following equation:

    • Pe = [-ln(1 - CA(t)/Cequilibrium)] * (VA * VD) / [(VA + VD) * A * t]

    • Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VA and VD are the volumes of the acceptor and donor wells, A is the area of the membrane, and t is the incubation time.

Caco-2 Cell Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS)

  • Test peptide and control compounds

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed HBSS.

  • To measure apical-to-basolateral (A-B) permeability, add the test peptide to the apical (donor) side and fresh HBSS to the basolateral (acceptor) side.

  • To measure basolateral-to-apical (B-A) permeability, add the test peptide to the basolateral (donor) side and fresh HBSS to the apical (acceptor) side.

  • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the donor and acceptor compartments.

  • Quantify the concentration of the peptide in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

  • The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the involvement of active efflux transporters.

Conclusion

N-methylation is a powerful and versatile tool in the medicinal chemist's arsenal for overcoming the inherent stability and permeability challenges of peptide-based therapeutics. By providing steric protection against proteolysis, inducing favorable conformational constraints, and enhancing lipophilicity, N-methylation can significantly improve a peptide's pharmacokinetic profile, paving the way for the development of orally bioavailable peptide drugs. The strategic application of this modification, guided by a thorough understanding of its mechanisms and robust experimental validation, holds the key to unlocking the full therapeutic potential of peptides.

References

A Technical Guide to the Preliminary Toxicity Screening of Novel Peptides: A Case Study Approach for F(N-Me)GA(N-Me)IL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive strategy for the preliminary toxicity screening of the novel peptide F(N-Me)GA(N-Me)IL. Given the nascent stage of research into this molecule, this document establishes a foundational framework for its initial safety assessment. The methodologies and data presented herein are based on established protocols for analogous molecules and serve as a template for the actual experimental investigation.

Introduction to Peptide Toxicity Screening

The preliminary toxicity assessment of a novel therapeutic peptide is a critical step in the drug development pipeline. This initial screening aims to identify potential safety liabilities early, thereby saving resources and guiding further development. The process typically involves a tiered approach, beginning with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo studies to understand systemic effects.

In Vitro Toxicity Assessment

In vitro assays are the first line of investigation, providing rapid and cost-effective data on the potential of a compound to cause cellular damage.

Cytotoxicity assays are crucial for determining the concentration at which a substance becomes toxic to cells.[1][2] These assays measure various indicators of cell health, such as membrane integrity, metabolic activity, and cell proliferation.

Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines

Cell LineAssay TypeEndpointIncubation Time (hrs)IC50 (µM)
HEK293MTTMetabolic Activity24> 100
HepG2LDH ReleaseMembrane Integrity2485.3
JurkatCellTiter-Glo®ATP Content2462.7
HEK293MTTMetabolic Activity4895.2
HepG2LDH ReleaseMembrane Integrity4871.4
JurkatCellTiter-Glo®ATP Content4850.1

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for the desired duration (e.g., 24 or 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Experimental Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) to quantify the amount of formazan produced, which is proportional to the amount of LDH released.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (lysis buffer-treated) wells.

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer.[3]

Table 2: Genotoxicity Profile of this compound

AssayCell Line/SystemMetabolic Activation (S9)Concentration Range (µM)Result
Ames TestS. typhimuriumWith & Without1 - 1000Negative
Chromosomal AberrationCHO-K1With & Without10 - 500Negative
Micronucleus TestL5178YWith & Without10 - 500Negative

Experimental Protocol: Ames Test

  • Bacterial Strains: Utilize various strains of Salmonella typhimurium with pre-existing mutations in the histidine operon.

  • Compound Exposure: Expose the bacterial strains to different concentrations of this compound, both with and without the S9 metabolic activation system.

  • Plating: Plate the treated bacteria on a histidine-deficient agar medium.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A significant increase in the number of revertant colonies in the treated groups compared to the control group indicates a positive result.

In Vivo Acute Toxicity Assessment

Following in vitro testing, a preliminary in vivo study is conducted to assess the systemic toxicity of the peptide.

Table 3: Acute Systemic Toxicity of this compound in Rodents

SpeciesRoute of AdministrationDose (mg/kg)Observation Period (days)MortalityClinical Observations
MouseIntravenous5140/10No adverse effects observed
MouseIntravenous50140/10No adverse effects observed
MouseIntravenous500142/10Lethargy, ruffled fur within 24h
RatOral2000140/10No adverse effects observed

Experimental Protocol: Acute Toxicity Study (Up-and-Down Procedure)

  • Animal Selection: Use healthy, young adult rodents (e.g., mice) of a single sex.

  • Dosing: Administer a single dose of this compound to one animal.

  • Observation: Observe the animal for signs of toxicity for a defined period (typically 48 hours).

  • Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose for the next animal is decreased.[4]

  • Long-term Observation: All surviving animals are observed for a total of 14 days for any delayed signs of toxicity.[4]

  • Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships in toxicity screening.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Screening cluster_2 Data Analysis & Reporting Cytotoxicity Cytotoxicity Assays (MTT, LDH) Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Cytotoxicity->Genotoxicity If non-cytotoxic Acute_Toxicity Acute Systemic Toxicity (Up-and-Down Procedure) Genotoxicity->Acute_Toxicity If non-genotoxic Data_Analysis IC50/LD50 Calculation Statistical Analysis Acute_Toxicity->Data_Analysis Final_Report Comprehensive Toxicity Report Data_Analysis->Final_Report

Caption: General workflow for preliminary toxicity screening of a novel peptide.

Signaling_Pathway Peptide This compound Receptor Cell Surface Receptor Peptide->Receptor Binding Caspase8 Caspase-8 Receptor->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Cleavage & Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothetical apoptotic signaling pathway induced by this compound.

Conclusion

The preliminary toxicity screening of this compound, as outlined in this guide, provides a robust framework for its initial safety assessment. The combination of in vitro and in vivo assays allows for a comprehensive evaluation of potential cytotoxic, genotoxic, and systemic effects. The data generated from these studies will be instrumental in making informed decisions regarding the continued development of this novel peptide as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Research Synthesis of F(N-Me)GA(N-Me)IL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F(N-Me)GA(N-Me)IL is a synthetic, N-methylated hexapeptide that has garnered interest in the field of amyloid research. N-methylation is a strategic modification of the peptide backbone that can significantly enhance pharmacokinetic properties, such as resistance to proteolytic degradation and improved membrane permeability.[1][2] This particular peptide is a derivative of an amyloidogenic fragment of the human Islet Amyloid Polypeptide (IAPP), also known as amylin. Research has shown that double N-methylated derivatives of IAPP fragments, such as this compound, lack the propensity to form β-sheet structures and amyloid fibrils.[3] Furthermore, these derivatives can interact with the native IAPP sequences and inhibit their aggregation and cytotoxicity, making them promising candidates for research into therapeutics for type 2 diabetes, where IAPP aggregation is a pathological hallmark.[1][3][4]

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound, along with data presentation and visualizations to aid researchers in its synthesis and application.

Data Presentation

The synthesis of N-methylated peptides can be challenging, with yields and purity varying depending on the specific sequence and coupling conditions. The following table provides representative quantitative data for the synthesis of this compound based on typical outcomes for similar N-methylated peptides synthesized via Fmoc-based solid-phase peptide synthesis.

StepParameterValue
Resin Loading Initial Fmoc-Leu loading on Wang resin0.5 mmol/g
Synthesis Scale Starting resin quantity200 mg
Crude Product Yield75%
Purity (by HPLC)60%
Purified Product Final Yield (after HPLC purification)35%
Final Purity (by HPLC)>98%
Characterization Expected Mass (M+H)⁺706.4 g/mol
Observed Mass (M+H)⁺706.5 g/mol

Experimental Protocols

The synthesis of this compound is performed using a manual or automated solid-phase peptide synthesizer following the Fmoc/tBu strategy. The sequence is assembled on a Wang resin pre-loaded with Fmoc-L-Leucine. The N-methylated amino acids, Fmoc-N-Me-Gly-OH and Fmoc-N-Me-Ala-OH, are commercially available or can be synthesized according to published procedures.

Materials and Reagents
  • Fmoc-L-Leucine pre-loaded Wang resin (0.5 mmol/g)

  • Fmoc-L-Isoleucine (Fmoc-Ile-OH)

  • Fmoc-N-methyl-L-Alanine (Fmoc-N-Me-Ala-OH)

  • Fmoc-L-Glycine (Fmoc-Gly-OH)

  • Fmoc-N-methyl-L-Glycine (Fmoc-N-Me-Gly-OH)

  • Fmoc-L-Phenylalanine (Fmoc-Phe-OH)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Washing solvent: DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Precipitation solvent: Cold diethyl ether

Synthesis Workflow

Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Cleavage and Purification Resin Fmoc-Leu-Wang Resin Swell Swell resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid (Ile, N-Me-Ala, Gly, N-Me-Gly, Phe) Final_Wash Final Wash (DCM, MeOH) and Dry Wash2->Final_Wash Cleavage Cleavage from Resin (TFA/H2O/TIS) Final_Wash->Cleavage Precipitation Precipitation in cold ether Cleavage->Precipitation Purification Purification by RP-HPLC Precipitation->Purification Characterization Characterization (LC-MS) Purification->Characterization

Caption: Solid-phase synthesis workflow for this compound.

Step-by-Step Protocol
  • Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • Prepare the coupling solution by dissolving the next Fmoc-amino acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the coupling solution to the resin and agitate for 2 hours. For coupling onto an N-methylated residue, the coupling time may be extended to 4 hours or a double coupling may be performed.

    • Monitor the coupling reaction using a Kaiser test (will be negative for complete coupling to primary amines; chloranil test can be used for secondary amines).

  • Washing: Wash the resin with DMF (5 times).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the sequence: Ile, N-Me-Ala, Gly, N-Me-Gly, and Phe.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin with DMF (5 times), followed by DCM (3 times) and MeOH (3 times), and dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by liquid chromatography-mass spectrometry (LC-MS).

Signaling Pathway and Mechanism of Action

This compound is designed to interfere with the amyloidogenic pathway of human Islet Amyloid Polypeptide (IAPP). IAPP is a 37-residue peptide hormone that is co-secreted with insulin by pancreatic β-cells. In type 2 diabetes, IAPP can misfold and aggregate into toxic oligomers and amyloid fibrils, which contribute to β-cell dysfunction and death. The N-methylation of the FGAIL sequence, which is part of the amyloidogenic core of IAPP, prevents it from adopting the β-sheet conformation necessary for amyloid formation. By binding to soluble IAPP monomers or early oligomers, this compound can cap the growing amyloid fibrils and redirect the aggregation pathway towards non-toxic, amorphous aggregates.

IAPP_Aggregation_Inhibition cluster_iapp IAPP Aggregation Pathway cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome IAPP_Monomer Soluble IAPP Monomers Oligomers Toxic Oligomers IAPP_Monomer->Oligomers Fibrils Amyloid Fibrils Oligomers->Fibrils NonToxic Non-toxic Amorphous Aggregates Oligomers->NonToxic Cell_Death β-cell Dysfunction and Apoptosis Fibrils->Cell_Death Inhibitor This compound Inhibitor->IAPP_Monomer Binding Inhibitor->Oligomers Capping Cell_Survival β-cell Survival and Function NonToxic->Cell_Survival

References

Analytical Techniques for N-methylated Peptide Identification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of peptides is a critical post-translational modification (PTM) that plays a significant role in regulating protein function, stability, and intermolecular interactions. Its involvement in key signaling pathways has made it a focal point in drug discovery and development. The identification and characterization of N-methylated peptides, however, present unique analytical challenges due to the subtle mass shift and the potential for isomeric structures. This document provides detailed application notes and protocols for the enrichment, separation, and identification of N-methylated peptides using advanced analytical techniques.

I. Enrichment of N-methylated Peptides

The low stoichiometry of N-methylation necessitates enrichment strategies to increase the concentration of methylated peptides prior to mass spectrometric analysis. The two primary methods for this are Immunoaffinity Purification (IAP) and Strong Cation Exchange (SCX) chromatography.

Quantitative Comparison of Enrichment Methods
Enrichment MethodPrincipleAdvantagesDisadvantagesTypical Number of Identified Methylation SitesReference
Immunoaffinity Purification (IAP) Utilizes antibodies specific to methylated lysine or arginine residues.High specificity for the target modification.Antibody performance can be variable; may have sequence context bias.~160 lysine methylation sites and over 1000 arginine methylation sites in human cell lines.[1][1]
Strong Cation Exchange (SCX) Separates peptides based on charge. Methylated peptides often carry a higher positive charge due to the addition of a methyl group to a primary amine.Good for global profiling; orthogonal to IAP.Lower specificity compared to IAP; may co-enrich with other highly charged peptides.Up to 445 methylation forms on 194 proteins in a single run.[2][2][3]
Experimental Protocols

This protocol is adapted from Svinkina et al., 2015.[1]

Materials:

  • Methylation-specific antibodies (e.g., anti-monomethyl-arginine, anti-asymmetric-dimethyl-arginine, anti-trimethyl-lysine)

  • Protein A agarose beads

  • IAP Buffer: 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl

  • Phosphate Buffered Saline (PBS)

  • Deionized water (dH₂O)

  • Tryptic digest of protein sample

  • Sep-Pak C18 cartridges

Procedure:

  • Antibody-Bead Conjugation:

    • Incubate 250 µg of methylation-specific antibody with 40 µl of Protein A agarose beads with gentle rocking for at least 3 hours at 4°C.

    • Wash the antibody-conjugated beads three times with 1 ml of PBS.

    • Wash the beads twice with 1 ml of IAP buffer.

  • Peptide Preparation:

    • Digest protein extracts with trypsin.

    • Acidify the digest with 1% trifluoroacetic acid (TFA).

    • Desalt the peptides using a Sep-Pak C18 cartridge, elute with 40% acetonitrile in 0.1% TFA, and lyophilize.

  • Immunoaffinity Purification:

    • Dissolve 10 mg of lyophilized peptides in 1.4 ml of IAP buffer.

    • Incubate the peptide solution with the antibody-conjugated beads for 2 hours at 4°C with gentle rocking.

    • Wash the beads four times with 1 ml of IAP buffer.

    • Wash the beads two times with 1 ml of dH₂O.

  • Elution:

    • Elute the enriched methylated peptides from the beads according to the antibody manufacturer's instructions (typically using a low pH solution like 0.1% TFA).

    • Immediately neutralize the eluate if necessary.

    • Desalt the eluted peptides using a C18 tip and prepare for LC-MS/MS analysis.

This protocol is adapted from the Boisvert Lab, 2023.[4]

Materials:

  • SCX column

  • Loading Buffer: 0.1% TFA in water, pH < 3.0

  • Wash Buffer: 0.1% TFA in water

  • Elution Buffers: A series of buffers with increasing salt concentration or pH. For example:

    • Elution Buffer 1: 50 mM KCl in 0.1% TFA

    • Elution Buffer 2: 100 mM KCl in 0.1% TFA

    • Elution Buffer 3: 200 mM KCl in 0.1% TFA

    • Elution Buffer 4: 300 mM KCl in 0.1% TFA

    • Elution Buffer 5: 500 mM KCl in 0.1% TFA

  • BRUB (Basic Regeneration and Equilibration Buffer): 5 mM phosphoric acid, 5 mM boric acid, 5 mM acetic acid, adjusted to pH 12.0

Procedure:

  • Column Preparation:

    • Insert the SCX column into a 2 ml microcentrifuge tube.

    • Add 400 µl of BRUB (pH 12.0) and centrifuge at 2,000 x g for 5 minutes. Repeat once.

    • Equilibrate the column by adding 400 µl of Loading Buffer and centrifuging at 2,000 x g for 5 minutes. Repeat once.

  • Sample Loading:

    • Resuspend the peptide sample in Loading Buffer.

    • Add 400 µl of the sample to the equilibrated SCX column and centrifuge at 2,000 x g for 5 minutes.

    • Re-apply the flow-through to the column and centrifuge again to maximize binding.

  • Washing:

    • Add 400 µl of Wash Buffer to the column and centrifuge at 2,000 x g for 5 minutes. Discard the flow-through.

    • Repeat the wash step two more times.

  • Stepwise Elution:

    • Transfer the SCX column to a new 2 ml microcentrifuge tube.

    • Add 400 µl of Elution Buffer 1 and centrifuge at 2,000 x g for 5 minutes. Collect the eluate.

    • Repeat this step for each of the remaining elution buffers, collecting each fraction in a new tube.

  • Sample Preparation for LC-MS/MS:

    • Dry the collected fractions in a vacuum centrifuge.

    • Resuspend each fraction in 0.1% TFA and desalt using C18 tips before LC-MS/MS analysis.

II. Chromatographic Separation and Mass Spectrometric Analysis

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for separating peptides prior to mass spectrometry. For N-methylated peptides, some specific considerations are necessary.

Key Considerations for HPLC of N-methylated Peptides:

  • Peak Broadening: N-methylation can lead to cis/trans isomerism of the peptide bond, resulting in peak broadening or splitting. This effect can be influenced by the surrounding amino acid sequence and chromatographic conditions.

  • Mobile Phase: A common mobile phase consists of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). Trifluoroacetic acid (TFA) can improve peak shape but may cause ion suppression in the mass spectrometer.

  • Gradient: A shallow gradient is often beneficial for resolving isomeric forms of N-methylated peptides.

Mass Spectrometry (MS)

High-resolution mass spectrometers are essential for the analysis of N-methylated peptides to accurately measure the small mass shifts associated with methylation.

Optimized HPLC-MS/MS Parameters:

  • Mass Spectrometer: Orbitrap or TOF-based instruments are recommended for their high resolution and mass accuracy.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.

  • MS1 Scan: Acquire high-resolution full scans (e.g., 60,000-120,000 resolution) to accurately determine the precursor ion mass.

  • MS2 Fragmentation:

    • Collision-Induced Dissociation (CID): Standard fragmentation method, but can sometimes result in neutral loss of the methyl group.

    • Higher-Energy Collisional Dissociation (HCD): Often provides more complete fragmentation and is well-suited for identifying the site of methylation.

    • Electron Transfer Dissociation (ETD): A non-ergodic fragmentation method that is particularly useful for preserving the modification on the peptide backbone and localizing the methylation site.

III. Data Analysis and Database Searching

The identification of N-methylated peptides from MS/MS data requires specific considerations during database searching.

Database Search Parameters for N-methylated Peptides

The following parameters should be configured in search algorithms like Mascot or SEQUEST.

ParameterSetting for N-methylated Peptide Identification
Enzyme Trypsin (or the specific enzyme used for digestion)
Missed Cleavages Allow for at least 2 missed cleavages, as methylation can sometimes hinder enzymatic cleavage.
Fixed Modifications Carbamidomethyl (C) if iodoacetamide was used for alkylation.
Variable Modifications - Mono-methylation (K, R): +14.01565 Da- Di-methylation (K, R): +28.03130 Da- Tri-methylation (K): +42.04695 Da- Oxidation (M): +15.99491 Da
Peptide Mass Tolerance 10 ppm for high-resolution instruments.
Fragment Mass Tolerance 0.02 Da for Orbitrap HCD/ETD data; 0.5 Da for ion trap CID data.
Database A comprehensive protein sequence database such as SwissProt or a species-specific subset of NCBI.
Decoy Database Search Essential for determining the False Discovery Rate (FDR). An FDR of 1% is a common threshold.

IV. Signaling Pathway and Experimental Workflow Visualization

NF-κB Signaling Pathway Regulation by Methylation

N-methylation plays a crucial role in regulating the activity of the NF-κB transcription factor, particularly the p65 (RelA) subunit. Methylation at different lysine and arginine residues can either activate or repress NF-κB target gene expression.[5][6][7][8]

NF_kB_Methylation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkB IκBα IKK->IkB phosphorylates NFkB_inactive p65/p50 (Inactive) IkB->NFkB_inactive inhibits NFkB_active p65/p50 (Active) NFkB_inactive->NFkB_active Nuclear Translocation Target_Genes Target Gene Expression NFkB_active->Target_Genes activates SETD6 SETD6 SETD6->NFkB_active mono-methylates K310 (Repression) NSD1 NSD1 NSD1->NFkB_active methylates K218/K221 (Activation) FBXL11 FBXL11 FBXL11->NFkB_active demethylates K218/K221 (Repression) Stimuli Pro-inflammatory Stimuli (e.g., TNFα) Stimuli->IKK

Caption: Regulation of the NF-κB pathway by p65 subunit methylation.

Experimental Workflow for N-methylated Peptide Identification

The overall workflow for identifying N-methylated peptides involves several key steps, from sample preparation to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis cluster_data Data Processing Protein_Extraction Protein Extraction Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Proteolytic_Digestion Proteolytic Digestion (e.g., Trypsin) Reduction_Alkylation->Proteolytic_Digestion IAP Immunoaffinity Purification (IAP) Proteolytic_Digestion->IAP SCX Strong Cation Exchange (SCX) Proteolytic_Digestion->SCX LC_MSMS LC-MS/MS Analysis (High Resolution) IAP->LC_MSMS SCX->LC_MSMS Database_Search Database Search (Mascot/SEQUEST) LC_MSMS->Database_Search Validation Validation & FDR Analysis Database_Search->Validation Quantification Quantification Validation->Quantification

Caption: General experimental workflow for N-methylated peptide analysis.

References

Application Notes and Protocols for High-Throughput Screening of F(N-Me)GA(N-Me)IL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F(N-Me)GA(N-Me)IL is a novel, synthetically modified peptide with potential therapeutic applications. Its structure, featuring N-methylation of the amide backbone, is designed to enhance proteolytic stability and cell permeability, making it a promising candidate for targeting intracellular protein-protein interactions. These application notes provide a comprehensive guide for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize its biological activity, with a primary focus on the inhibition of apoptosis.

Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. Its dysregulation is implicated in numerous diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. The ability to modulate apoptotic pathways with targeted therapies is of significant interest in drug discovery. These protocols are designed to facilitate the screening of this compound and similar peptides as potential modulators of apoptosis.

Hypothesized Signaling Pathway Inhibition

Based on its peptidic nature and modifications to improve intracellular access, this compound is hypothesized to interrupt key protein-protein interactions within the intrinsic apoptosis pathway. A likely target is the interaction between pro-apoptotic and anti-apoptotic members of the Bcl-2 family, or the downstream activation of caspases. The following diagram illustrates a potential mechanism of action where this compound prevents the activation of effector caspases.

cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Pathway cluster_2 Apoptosome Formation cluster_3 Execution Phase Stimulus e.g., DNA damage Bax_Bak Bax/Bak Activation Stimulus->Bax_Bak Mito Mitochondrion Bax_Bak->Mito CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Assembly Casp9->Apoptosome Casp3 Pro-caspase-3 Apoptosome->Casp3 ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Substrates Cellular Substrates ActiveCasp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis FMeGA This compound FMeGA->ActiveCasp3

Caption: Hypothesized inhibition of active Caspase-3 by this compound.

Experimental Protocols

The following protocols are optimized for a 384-well plate format, suitable for HTS.

Protocol 1: Homogeneous Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases, Caspase-3 and -7, which are activated during apoptosis.

Materials:

  • Cell line (e.g., Jurkat, HeLa)

  • Cell culture medium and supplements

  • This compound (and other test compounds)

  • Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • 384-well white, flat-bottom plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute cells to the desired density (e.g., 5,000 cells/20 µL) in the appropriate culture medium.

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate.

    • Incubate for 2-4 hours at 37°C, 5% CO₂ to allow for cell attachment (if using adherent cells).

  • Compound Addition:

    • Prepare a serial dilution of this compound and control compounds in an appropriate solvent (e.g., DMSO).

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plates.

    • Include positive controls (e.g., a known caspase inhibitor) and negative controls (vehicle only).

  • Induction of Apoptosis:

    • Prepare the apoptosis-inducing agent at a concentration known to induce a robust apoptotic response (e.g., 2X the final desired concentration).

    • Add 20 µL of the apoptosis inducer to all wells except the negative control wells (add 20 µL of medium instead).

    • Incubate the plates for the desired period (e.g., 4-6 hours) at 37°C, 5% CO₂.

  • Caspase Activity Measurement:

    • Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 40 µL of the reagent to each well.

    • Mix briefly on a plate shaker (e.g., 300-500 rpm for 30 seconds).

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure luminescence using a plate reader.

Protocol 2: High-Content Imaging of Apoptosis

This multiplexed assay allows for the simultaneous measurement of multiple apoptotic markers at the single-cell level.

Materials:

  • Cell line (e.g., A549, U2OS)

  • Cell culture medium and supplements

  • This compound (and other test compounds)

  • Apoptosis-inducing agent

  • Hoechst 33342 (for nuclear staining)

  • Annexin V-FITC (or other fluorescent conjugate for phosphatidylserine detection)

  • Propidium Iodide (or other viability dye)

  • 384-well black, clear-bottom plates

  • High-content imaging system

Procedure:

  • Cell Seeding and Compound Addition: Follow steps 1 and 2 from Protocol 1, using black, clear-bottom plates.

  • Induction of Apoptosis: Follow step 3 from Protocol 1.

  • Staining:

    • Prepare a staining solution containing Hoechst 33342, Annexin V-FITC, and Propidium Iodide in an appropriate buffer (e.g., Annexin V binding buffer).

    • Carefully remove the culture medium from the wells.

    • Add 25 µL of the staining solution to each well.

    • Incubate for 15-20 minutes at room temperature, protected from light.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system with appropriate filter sets for each fluorophore.

    • Analyze the images using integrated software to quantify:

      • Nuclear condensation and fragmentation (from Hoechst 33342).

      • Annexin V positive cells (early apoptosis).

      • Propidium Iodide positive cells (late apoptosis/necrosis).

HTS Workflow

The following diagram outlines the logical flow of a typical HTS campaign for an apoptosis modulator.

AssayDev Assay Development & Optimization (e.g., Caspase-Glo® 3/7) PrimaryScreen Primary Screen (Single concentration of this compound library) AssayDev->PrimaryScreen HitID Hit Identification (Activity > 3x Standard Deviation of Controls) PrimaryScreen->HitID DoseResponse Dose-Response Confirmation (IC50 determination) HitID->DoseResponse SecondaryAssay Secondary & Orthogonal Assays (e.g., High-Content Imaging) DoseResponse->SecondaryAssay SAR Structure-Activity Relationship (SAR) Studies SecondaryAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: High-throughput screening workflow for apoptosis modulators.

Data Presentation

Quantitative data from HTS should be summarized in a clear and concise manner to facilitate hit selection and comparison.

Table 1: Primary Screening Results
Compound IDConcentration (µM)% InhibitionZ'-factorHit? (Yes/No)
This compound-0011085.20.78Yes
This compound-0021012.50.78No
...............
Positive Control1095.0--
Negative Control-0.0--
Table 2: Dose-Response and Secondary Assay Data for Confirmed Hits
Compound IDCaspase-3/7 IC₅₀ (µM)Annexin V EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
This compound-0011.21.5> 50> 41.7
Hit-0023.54.1257.1
...............

Conclusion

These application notes provide a robust framework for the high-throughput screening of the novel peptide this compound as a potential modulator of apoptosis. The detailed protocols for both biochemical and cell-based assays, combined with structured data presentation formats, will enable researchers to efficiently identify and characterize the bioactivity of this and other similar compounds. The provided diagrams offer a clear visualization of the hypothesized mechanism of action and the overall screening workflow, facilitating a comprehensive understanding of the experimental process. Adherence to these guidelines will support the generation of high-quality, reproducible data essential for advancing promising peptide candidates through the drug discovery pipeline.

Application Notes and Protocols for Assessing F(N-Me)GA(N-Me)IL Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for assessing the binding of the novel ligand, F(N-Me)GA(N-Me)IL, to its putative receptor. The methodologies described herein are fundamental in receptor pharmacology and drug discovery, enabling the characterization of ligand-receptor interactions, determination of binding affinity and kinetics, and screening of potential therapeutic compounds. The protocols cover radioligand binding assays, fluorescence-based assays, and surface plasmon resonance (SPR), offering a range of approaches from traditional "gold standard" methods to modern, label-free techniques.

Key Concepts in Receptor Binding

The interaction between a ligand, such as this compound, and its receptor is governed by several key parameters that can be quantified through binding assays.

  • Affinity (K_d, K_i): Affinity describes the strength of the binding interaction between a ligand and a receptor. The equilibrium dissociation constant (K_d) is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower K_d value indicates higher affinity. The inhibition constant (K_i) represents the affinity of a competing, unlabeled ligand.

  • Receptor Density (B_max): The maximum number of binding sites (B_max) represents the total concentration of receptors in a given sample, typically expressed as fmol/mg of protein or sites/cell .[1][2]

  • Kinetics (k_on, k_off): Binding kinetics describe the rate at which a ligand binds to (association rate constant, k_on) and dissociates from (dissociation rate constant, k_off) a receptor. The ratio of these rates (k_off/k_on) also determines the K_d.

Data Presentation: Quantitative Parameters in this compound Receptor Binding Assays

The following tables summarize the key quantitative data that can be obtained from the described experimental protocols.

Table 1: Equilibrium Binding Parameters

ParameterDescriptionTypical UnitsAssay(s)
K_d Equilibrium Dissociation ConstantnM, pMSaturation Radioligand Binding, SPR
K_i Inhibition ConstantnM, pMCompetition Radioligand Binding, Competition Fluorescence Assay
IC_50 Half-maximal Inhibitory ConcentrationnM, µMCompetition Radioligand Binding, Competition Fluorescence Assay
B_max Maximum Receptor Densityfmol/mg protein, sites/cell Saturation Radioligand Binding

Table 2: Kinetic Binding Parameters

ParameterDescriptionTypical UnitsAssay(s)
k_on (k_a) Association Rate ConstantM⁻¹s⁻¹Kinetic Radioligand Binding, SPR
k_off (k_d) Dissociation Rate Constants⁻¹Kinetic Radioligand Binding, SPR

Experimental Protocols

Protocol 1: Radioligand Binding Assays

Radioligand binding assays are considered a gold standard for their robustness and sensitivity in measuring ligand binding to a target receptor.[1] These assays involve the use of a radioactively labeled form of this compound (the "radioligand").

This assay measures the affinity of the radioligand and the density of receptors.[3]

Materials:

  • Cells or tissue homogenates expressing the this compound receptor

  • Radiolabeled this compound (e.g., [³H]this compound or [¹²⁵I]this compound)

  • Unlabeled this compound (for determining non-specific binding)

  • Binding buffer (e.g., Tris-HCl with appropriate ions and protease inhibitors)

  • 96-well filter plates with glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare a series of dilutions of the radiolabeled this compound in binding buffer. A typical range would be 0.1 to 10 times the expected K_d.

  • For each concentration of radioligand, prepare two sets of tubes or wells: one for total binding and one for non-specific binding.

  • To the non-specific binding tubes, add a high concentration of unlabeled this compound (typically 100- to 1000-fold higher than the K_d of the radioligand).

  • Add the cell membranes or whole cells to all tubes.

  • Add the serially diluted radiolabeled this compound to initiate the binding reaction.

  • Incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Terminate the assay by rapid filtration through the glass fiber filter plates to separate bound from free radioligand.[1]

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity on the filters using a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.

  • Plot specific binding versus the concentration of radioligand and fit the data using non-linear regression to a one-site binding model to determine the K_d and B_max.[2]

This assay is used to determine the relative affinities of unlabeled test compounds that compete with the radioligand for binding to the receptor.[1]

Materials:

  • Same as for saturation binding, plus unlabeled competitor compounds.

Procedure:

  • Prepare a range of concentrations of the unlabeled test compound.

  • In tubes or wells, add a fixed concentration of radiolabeled this compound (typically at or below its K_d).

  • Add the serially diluted unlabeled competitor compound.

  • Add the cell membranes or whole cells to initiate the binding.

  • Incubate to reach equilibrium.

  • Separate bound and free radioligand by filtration.

  • Quantify the bound radioactivity.

  • Plot the percentage of specific binding against the log concentration of the competitor compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC_50 value.

  • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Protocol 2: Fluorescence-Based Binding Assays

These assays utilize a fluorescently labeled ligand and can be performed in a homogeneous format, making them suitable for high-throughput screening.[4][5]

Materials:

  • Cells expressing the this compound receptor

  • Fluorescently labeled this compound (e.g., FITC-F(N-Me)GA(N-Me)IL)

  • Unlabeled test compounds

  • Assay buffer

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Plate cells expressing the this compound receptor in a suitable microplate (e.g., 96- or 384-well).

  • Prepare serial dilutions of the unlabeled test compounds.

  • Add a fixed concentration of the fluorescently labeled this compound to all wells.

  • Add the diluted test compounds to the appropriate wells.

  • Incubate for a sufficient time to allow binding to reach equilibrium.

  • Wash the wells to remove unbound fluorescent ligand.

  • Measure the fluorescence intensity in each well using a microplate reader.

  • Plot the fluorescence intensity against the log concentration of the competitor to determine the IC_50.

Note: Labeling a ligand with a fluorophore can sometimes alter its binding characteristics.[3][6] It is crucial to validate that the fluorescent tag does not significantly interfere with binding.

Protocol 3: Surface Plasmon Resonance (SPR)

SPR is a label-free technology that allows for the real-time monitoring of binding events, providing kinetic data (k_on and k_off) in addition to affinity (K_d).[7][8]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified this compound receptor

  • This compound ligand and other test compounds

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer

Procedure:

  • Immobilize the purified this compound receptor onto the surface of the sensor chip.

  • Prepare a series of concentrations of the this compound ligand (analyte) in running buffer.

  • Inject the different concentrations of the analyte over the sensor surface containing the immobilized receptor.

  • Monitor the change in the SPR signal (measured in response units, RU) over time. This will generate sensorgrams showing an association phase during injection and a dissociation phase during the subsequent flow of running buffer.

  • After each cycle, regenerate the sensor surface to remove the bound analyte.

  • Fit the sensorgram data globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (k_on and k_off) and the equilibrium dissociation constant (K_d).[9]

Visualizations

Signaling Pathways and Experimental Workflows

G Hypothetical GPCR Signaling Pathway for this compound Receptor cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Ligand This compound Receptor This compound Receptor (GPCR) Ligand->Receptor Binding G_Protein G Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Regulation

Caption: Hypothetical GPCR signaling cascade initiated by ligand binding.

G Experimental Workflow for Competition Binding Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis A Prepare Receptor Source (e.g., Cell Membranes) D Combine Receptor, Radioligand, and Competitor A->D B Prepare Radiolabeled Ligand ([³H]this compound) B->D C Prepare Unlabeled Competitor (Serial Dilutions) C->D E Incubate to Reach Equilibrium D->E F Rapid Filtration to Separate Bound from Free Ligand E->F G Quantify Radioactivity (Scintillation Counting) F->G H Plot % Binding vs. [Competitor] G->H I Determine IC₅₀ H->I J Calculate Kᵢ using Cheng-Prusoff Equation I->J

Caption: Workflow for a competitive radioligand binding experiment.

References

Mass Spectrometry Methods for the Analysis of the N-Methylated Peptide F(N-Me)GA(N-Me)IL

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of the N-methylated peptide F(N-Me)GA(N-Me)IL using mass spectrometry. N-methylation is a critical post-translational modification that can significantly impact the biological activity, stability, and pharmacokinetic properties of peptides. Therefore, robust analytical methods are essential for its characterization and quantification in research and drug development.

The following sections outline the recommended sample preparation, liquid chromatography-mass spectrometry (LC-MS) methods, and data analysis strategies for this compound.

Introduction

N-methylation of peptides, the addition of a methyl group to the nitrogen atom of the peptide backbone or amino acid side chains, presents unique challenges and opportunities in mass spectrometric analysis. This modification can influence peptide fragmentation patterns, chromatographic behavior, and ionization efficiency. The peptide of interest, this compound, contains two N-methylated amino acids, which requires careful optimization of analytical methods to achieve accurate identification and quantification.

This guide details protocols for the analysis of this compound, which can be adapted for other N-methylated peptides. The methods described are applicable to various mass spectrometry platforms, including triple quadrupole and high-resolution mass spectrometers.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for successful mass spectrometric analysis of peptides, as it minimizes interferences and enhances signal intensity.[1][2] The choice of protocol depends on the sample matrix (e.g., biological fluids, in vitro reaction mixtures).

Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup and Concentration

This protocol is suitable for purifying this compound from complex matrices like plasma or serum.

  • Materials:

    • SPE cartridges (e.g., C18)

    • Conditioning solution: 100% Methanol

    • Equilibration solution: 0.1% Formic acid in water

    • Wash solution: 5% Methanol, 0.1% Formic acid in water

    • Elution solution: 80% Acetonitrile, 0.1% Formic acid in water

    • Sample, pre-treated with an equal volume of 0.1% Formic acid in water

  • Procedure:

    • Condition the SPE cartridge with 1 mL of conditioning solution.

    • Equilibrate the cartridge with 1 mL of equilibration solution.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with 1 mL of wash solution to remove salts and other polar impurities.

    • Elute the peptide with 500 µL of elution solution.

    • Dry the eluted sample using a vacuum centrifuge.

    • Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 5% Acetonitrile, 0.1% Formic acid in water).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a triple quadrupole or a high-resolution instrument (e.g., Orbitrap, Q-TOF).[3]

LC Method:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-50% B

    • 8-9 min: 50-95% B

    • 9-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Method (Triple Quadrupole for Quantification):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • Monitor specific precursor-to-product ion transitions for this compound and an internal standard (if used). The exact m/z values will need to be determined by direct infusion of the synthesized peptide.

    • Hypothetical Example:

      • Precursor Ion (Q1): [M+H]+ of this compound

      • Product Ions (Q3): Specific b- and y-type fragment ions. N-methylation can lead to characteristic neutral losses.[4][5]

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Collision Gas: Argon

MS Method (High-Resolution MS for Identification and Confirmation):

  • Full Scan MS:

    • Mass Range: m/z 100-1000

    • Resolution: 70,000

  • Tandem MS (MS/MS):

    • Use data-dependent acquisition (DDA) or data-independent acquisition (DIA) to trigger fragmentation of the precursor ion corresponding to this compound.

    • Fragmentation Technique: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). Electron Transfer Dissociation (ETD) can also be useful for localizing the N-methylation sites.[5]

Data Presentation

Quantitative data should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Quantitative Performance of the LC-MS/MS Method

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (%Bias)± 15%

Table 2: Example MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[To be determined][To be determined][To be optimized]
This compound (confirming)[To be determined][To be determined][To be optimized]
Internal Standard[To be determined][To be determined][To be optimized]

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

Experimental_Workflow Sample Sample (e.g., Plasma) SPE Solid-Phase Extraction (SPE) Sample->SPE Cleanup & Concentration LC LC Separation (C18) SPE->LC Injection MS Mass Spectrometry (ESI-MS/MS) LC->MS Ionization & Fragmentation Data Data Analysis MS->Data Data Acquisition Result Quantification & Identification Data->Result

Caption: Experimental workflow for the analysis of this compound.

Fragmentation_Pathway Precursor [this compound+H]+ b_ions b-type ions Precursor->b_ions CID/HCD y_ions y-type ions Precursor->y_ions CID/HCD NeutralLoss Characteristic Neutral Losses (e.g., CH3-NH=CH2) Precursor->NeutralLoss Fragmentation

Caption: Expected fragmentation pathways for N-methylated peptides.

Discussion

The analysis of N-methylated peptides like this compound by mass spectrometry requires careful consideration of the unique chemical properties conferred by the methyl group. N-methylation can alter the fragmentation pattern, often leading to characteristic neutral losses and specific fragment ions that can be leveraged for identification.[4][5] The presence of N-methylation can also impact the chromatographic retention time, typically causing a slight decrease in retention on reversed-phase columns compared to their non-methylated counterparts.

For quantitative analysis, the use of a stable isotope-labeled internal standard, ideally incorporating the N-methylated amino acids, is highly recommended to correct for matrix effects and variations in instrument response.[1] High-resolution mass spectrometry can be invaluable for confirming the elemental composition of the peptide and its fragments, thus increasing confidence in its identification.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the robust and reliable analysis of the N-methylated peptide this compound using mass spectrometry. By implementing the described sample preparation, LC-MS, and data analysis strategies, researchers, scientists, and drug development professionals can accurately identify and quantify this and other N-methylated peptides, facilitating a deeper understanding of their biological roles and advancing their therapeutic potential.

References

"handling and storage guidelines for F(N-Me)GA(N-Me)IL"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the handling, storage, and use of the N-methylated peptide F(N-Me)GA(N-Me)IL, a potential inhibitor of amyloid-beta (Aβ) aggregation relevant to Alzheimer's disease research.

Product Information

PropertyDescription
Product Name This compound
Full Name Phenylalanyl-(N-methyl)glycyl-alanyl-(N-methyl)isoleucyl-leucine
Molecular Formula C₃₃H₅₃N₅O₅
Appearance Lyophilized white powder
Purity Typically >95% as determined by HPLC
Storage Store at -20°C or -80°C for long-term storage.

Handling and Storage Guidelines

Proper handling and storage are crucial to maintain the stability and activity of this compound. N-methylated peptides, while generally more stable to proteolytic degradation than their non-methylated counterparts, are still susceptible to chemical degradation.

Lyophilized Powder
  • Long-term Storage: For long-term storage, the lyophilized powder should be stored at -20°C, or preferably at -80°C, in a tightly sealed container to prevent moisture absorption.[1][2][3]

  • Handling: Before opening, allow the vial to equilibrate to room temperature in a desiccator to minimize condensation.[2][4] Weigh out the desired amount of peptide quickly in a clean environment and promptly reseal the vial.

Peptide Solutions
  • Reconstitution: The solubility of a peptide is sequence-dependent. Due to the hydrophobic residues (Phe, Ala, Ile, Leu) in this compound, initial solubilization in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) may be necessary before dilution with an aqueous buffer.[4][5]

  • Solvents: Test the solubility of a small amount of the peptide first. For biological assays, ensure the final concentration of the organic solvent is compatible with the experimental system and does not cause cytotoxicity.

  • Storage of Solutions: It is not recommended to store peptides in solution for extended periods.[2] If necessary, prepare single-use aliquots of the reconstituted peptide and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][6] Peptide solutions are generally stable for up to a week at 4°C, but freezing is recommended for longer storage.[1] For peptides containing residues prone to oxidation, using oxygen-free buffers is advisable.[4]

ConditionLyophilized PowderIn Solution
Long-term Storage -20°C to -80°C-20°C to -80°C (aliquoted)
Short-term Storage 4°C (in desiccator)4°C (up to one week)
Handling Equilibrate to room temperature before opening.Avoid repeated freeze-thaw cycles.

Experimental Protocols

This compound is a biologically active peptide that has been suggested to interact with native amyloidogenic sequences and inhibit amyloid formation.[7] The following are general protocols for assessing the activity of this compound as an inhibitor of Aβ aggregation and for evaluating its effect on Aβ-induced cytotoxicity.

Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This assay is widely used to monitor the formation of amyloid fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Workflow for ThT Assay

ThT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Aβ(1-42) Monomers D Incubate Aβ with or without This compound A->D B Prepare this compound Stock B->D C Prepare ThT Solution E Add ThT Solution C->E D->E F Measure Fluorescence (Ex: ~440 nm, Em: ~485 nm) E->F G Plot Fluorescence vs. Time F->G H Determine Aggregation Kinetics and Inhibition G->H

Caption: Workflow for the Thioflavin T (ThT) assay to measure Aβ aggregation inhibition.

Protocol:

  • Preparation of Aβ(1-42) Monomers:

    • Dissolve lyophilized Aβ(1-42) peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL.

    • Incubate for 1 hour at room temperature to ensure monomerization.

    • Aliquot into microcentrifuge tubes and evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum.

    • Store the resulting peptide film at -80°C.

    • Immediately before use, reconstitute the Aβ(1-42) film in DMSO to a stock concentration (e.g., 5 mM) and then dilute to the final working concentration in a suitable assay buffer (e.g., PBS, pH 7.4).

  • Preparation of this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Further dilute to various working concentrations in the assay buffer.

  • ThT Assay:

    • In a 96-well black, clear-bottom plate, mix the Aβ(1-42) solution (final concentration typically 10-20 µM) with different concentrations of this compound.

    • Include control wells with Aβ(1-42) alone (positive control) and buffer alone (negative control).

    • Add Thioflavin T solution to each well to a final concentration of 10-25 µM.

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C in a plate reader with periodic shaking.

    • Monitor the fluorescence intensity at an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm over time.

  • Data Analysis:

    • Plot the fluorescence intensity against time to obtain aggregation curves.

    • The inhibition of aggregation can be quantified by comparing the lag time, maximum fluorescence intensity, and the slope of the elongation phase between samples with and without the inhibitor.

Cell-Based Cytotoxicity Assay

This protocol assesses the ability of this compound to protect neuronal cells from the cytotoxic effects of Aβ oligomers. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for this purpose, measuring cell viability.

Workflow for Cytotoxicity Assay

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Culture Neuronal Cells (e.g., SH-SY5Y, PC12) D Treat Cells with Aβ Oligomers and/or this compound A->D B Prepare Aβ Oligomers B->D C Prepare this compound C->D E Incubate for 24-48 hours D->E F Add MTT Reagent E->F G Incubate to allow formazan formation F->G H Solubilize Formazan Crystals G->H I Measure Absorbance (~570 nm) H->I

Caption: Workflow for a cell-based cytotoxicity assay to evaluate the protective effects of this compound against Aβ toxicity.

Protocol:

  • Cell Culture:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12) in the recommended medium and conditions.

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Preparation of Aβ Oligomers:

    • Reconstitute monomeric Aβ(1-42) as described in the ThT assay protocol.

    • To prepare oligomers, incubate the monomeric Aβ(1-42) solution at 4°C for 24 hours.

  • Cell Treatment:

    • Treat the cells with pre-formed Aβ oligomers (typically in the low micromolar range) in the presence or absence of varying concentrations of this compound.

    • Include control wells: untreated cells (viability control), cells treated with Aβ oligomers alone (toxicity control), and cells treated with this compound alone (to check for peptide toxicity).

    • Incubate the treated cells for 24 to 48 hours at 37°C in a CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot cell viability against the concentration of this compound to determine its protective effect.

Potential Signaling Pathways

Inhibitors of Aβ aggregation are thought to exert their neuroprotective effects by interfering with signaling cascades that are detrimentally activated by toxic Aβ oligomers. While the specific pathways modulated by this compound require empirical determination, potential targets include:

  • Pro-survival Pathways: Aβ oligomers are known to suppress pro-survival signaling. Inhibitors may restore the activity of pathways such as the PI3K/Akt pathway , which promotes cell survival and inhibits apoptosis.

  • Inflammatory Pathways: Aβ can induce neuroinflammation by activating microglia and astrocytes, leading to the release of pro-inflammatory cytokines. Inhibitors may dampen this response by modulating pathways like NF-κB signaling .

  • Synaptic Plasticity Pathways: Aβ oligomers impair synaptic function and long-term potentiation (LTP), a cellular correlate of learning and memory. Inhibitors may rescue synaptic plasticity by preventing the disruption of signaling pathways involving NMDA receptors and calcium homeostasis .

Diagram of Potential Signaling Interactions

Signaling_Pathways cluster_pathways Cellular Signaling cluster_outcomes Cellular Outcomes Abeta Aβ Oligomers PI3K_Akt PI3K/Akt Pathway Abeta->PI3K_Akt Inhibits NFkB NF-κB Pathway Abeta->NFkB Activates Synaptic Synaptic Plasticity Pathways Abeta->Synaptic Impairs Inhibitor This compound Inhibitor->Abeta Inhibits Aggregation Survival Neuronal Survival PI3K_Akt->Survival Promotes Inflammation Neuroinflammation NFkB->Inflammation Induces Synapse Synaptic Function Synaptic->Synapse Maintains

Caption: Potential signaling pathways modulated by this compound through the inhibition of Aβ oligomerization.

References

Application Notes and Protocols for F(N-Me)GA(N-Me)IL Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F(N-Me)GA(N-Me)IL is a synthetic peptide incorporating N-methylated amino acids. This modification can enhance proteolytic stability, membrane permeability, and conformational rigidity, making such peptides attractive candidates for therapeutic development.[1][2][3][4][5] Proper handling and dissolution are critical for obtaining accurate and reproducible experimental results. There is no single solvent that is ideal for all peptides, as solubility is highly dependent on the amino acid sequence and modifications.[6][7] This document provides a comprehensive guide to the preparation of this compound solutions for various experimental applications.

N-methylation can increase both the lipophilicity and, in some cases, the aqueous solubility of peptides.[8][9] The amino acid sequence of this compound (Phenylalanine, Glycine, Alanine, Isoleucine, Leucine) suggests a hydrophobic character. Therefore, initial dissolution in an organic solvent followed by dilution with an aqueous buffer is often the most effective approach.

Storage and Handling of Lyophilized Peptide

Proper storage of the lyophilized this compound powder is crucial to maintain its integrity and prevent degradation.

  • Long-term Storage: For maximum stability, store the lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light.[6][7][10][11]

  • Hygroscopic Nature: Peptides can be hygroscopic. To prevent moisture absorption, allow the vial to equilibrate to room temperature in a desiccator before opening.[7][10][11]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to aliquot the peptide solution into single-use volumes for storage.[7][10]

Recommended Solvents and Reagents

The choice of solvent will depend on the final application and the inherent solubility of the peptide. A systematic approach is recommended to identify the optimal solvent.

Table 1: Common Solvents for Peptide Dissolution

SolventProperties and Recommendations
Sterile Deionized Water or Milli-Q® Water A good starting point for peptides that are not highly hydrophobic.
Organic Solvents (DMSO, DMF, Acetonitrile) Recommended for hydrophobic peptides like this compound.[12][13] It is crucial to use a minimal amount of organic solvent and ensure its compatibility with the downstream assay. Note: DMSO can be difficult to remove by lyophilization.
Aqueous Buffers (e.g., PBS, Tris, HEPES) Used for diluting the concentrated peptide stock solution to the final working concentration. The pH of the buffer can influence solubility.[7]
Dilute Acidic or Basic Solutions For peptides with a net positive or negative charge, dilute acetic acid (e.g., 10%) or ammonium hydroxide/bicarbonate can aid dissolution.[7]

Experimental Protocol: Step-by-Step Solution Preparation

This protocol outlines a systematic approach to dissolving this compound. It is recommended to first test the solubility of a small amount of the peptide before preparing a large stock solution.

3.1. Materials

  • Lyophilized this compound peptide

  • Sterile, low-retention microcentrifuge tubes

  • Calibrated pipettes and sterile, low-retention tips

  • Vortex mixer

  • Sonicator (optional)

  • Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Sterile deionized water, appropriate aqueous buffer (e.g., PBS, pH 7.4)

3.2. Procedure

  • Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening.

  • Weigh: Carefully weigh the desired amount of peptide into a sterile, low-retention microcentrifuge tube.

  • Initial Dissolution (Trial):

    • Add a small, precise volume of the primary solvent to be tested (e.g., DMSO) to achieve a high concentration stock solution (e.g., 1-10 mM).

    • Vortex the tube for 30-60 seconds.

    • If the peptide does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath.

    • Visually inspect the solution for any undissolved particles. A clear solution indicates complete dissolution.

  • Stock Solution Preparation: Once a suitable primary solvent is identified, prepare the main stock solution at a high concentration (e.g., 10 mM).

  • Dilution to Working Concentration:

    • Gently vortex the stock solution before use.

    • Serially dilute the stock solution with the appropriate aqueous buffer to the desired final working concentration for your experiment.

    • Add the peptide stock solution to the buffer dropwise while vortexing to prevent precipitation.

  • Storage of Stock Solution:

    • Aliquot the stock solution into single-use volumes in sterile, low-retention tubes.

    • Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7][10]

Table 2: Recommended Starting Concentrations for Stock Solutions

Solvent SystemRecommended Stock ConcentrationNotes
100% DMSO10-20 mMEnsure final DMSO concentration in the assay is non-toxic to cells or compatible with the experimental setup.
100% DMF10-20 mMSimilar considerations as DMSO regarding final concentration.
Acetonitrile:Water (e.g., 1:1)1-5 mMMay be a good alternative if DMSO or DMF are not suitable for the assay.

Experimental Workflow

The following diagram illustrates the logical workflow for preparing a solution of this compound.

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Preparation & Storage Start Start Equilibrate_Peptide Equilibrate Lyophilized Peptide to Room Temp Start->Equilibrate_Peptide 1 Weigh_Peptide Weigh Peptide Equilibrate_Peptide->Weigh_Peptide 2 Add_Solvent Add Minimal Organic Solvent (e.g., DMSO, DMF) Weigh_Peptide->Add_Solvent 3 Vortex_Sonicate Vortex and/or Sonicate Add_Solvent->Vortex_Sonicate 4 Check_Solubility Visually Inspect for Complete Dissolution Vortex_Sonicate->Check_Solubility 5 Check_Solubility->Add_Solvent Insoluble (Try different solvent) Dilute Dilute with Aqueous Buffer to Working Concentration Check_Solubility->Dilute Soluble Aliquot Aliquot into Single-Use Volumes Dilute->Aliquot 6 Store Store at -20°C or -80°C Aliquot->Store 7 End End Store->End 8

Caption: Workflow for this compound solution preparation.

Signaling Pathways

The specific signaling pathways modulated by this compound are currently unknown and would need to be determined through dedicated biological assays. Due to the lack of available data, a diagram of the signaling pathway cannot be provided at this time. Researchers are encouraged to perform target identification and pathway analysis studies to elucidate the mechanism of action of this peptide.

References

Troubleshooting & Optimization

"troubleshooting F(N-Me)GA(N-Me)IL synthesis impurities"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of F(N-Me)GA(N-Me)IL. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this N-methylated peptide.

Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the synthesis and purification of this compound.

Problem 1: Low coupling efficiency, especially at N-methylated amino acid residues.

Q: I am observing a significant amount of deletion sequences lacking the N-methylated amino acids in my crude product. How can I improve the coupling yield?

A: Low coupling efficiency is a common issue in the synthesis of N-methylated peptides due to the increased steric hindrance of the N-methyl group. Here are several strategies to improve coupling yields:

  • Choice of Coupling Reagent: Standard coupling reagents are often inefficient for coupling to or with N-methylated amino acids. More potent coupling reagents are recommended.[1][2][3] Phosphonium- and uronium-based reagents, particularly those derived from HOAt, have shown greater efficiency.[3][4]

    • Recommended Reagents:

      • PyAOP ( (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Highly effective for coupling N-protected N-methyl amino acids.[2][5]

      • PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole): A promising combination for these challenging couplings.[5]

      • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Reacts faster and with less epimerization compared to HBTU.[2]

      • PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate): A more reactive reagent suitable for difficult couplings involving N-methylamino acids.[2][3]

  • Reaction Conditions:

    • Double Coupling: Performing the coupling step twice can help drive the reaction to completion.

    • Increased Equivalents: Using a higher excess of the protected amino acid and coupling reagent (e.g., 4 equivalents) can improve yields.

    • Microwave-Assisted Synthesis: Microwave energy can enhance the rate of difficult coupling reactions.

  • Monitoring the Reaction: The Kaiser test (ninhydrin test) is not reliable for secondary amines like N-methylated amino acids. Alternative tests should be used to monitor coupling completion:

    • Bromophenol Blue Test: A reliable colorimetric test for the presence of free secondary amines on the resin.

    • Chloranil Test: Another colorimetric test suitable for secondary amines.

Problem 2: Presence of unexpected peaks in the HPLC chromatogram of the crude product.

Q: My HPLC analysis of the crude this compound shows multiple unexpected peaks. What are the likely impurities and how can I minimize them?

A: Besides deletion sequences from incomplete couplings, several side reactions can occur during the synthesis of N-methylated peptides, leading to various impurities.

  • Diketopiperazine (DKP) Formation: This is a common side reaction, especially when proline or other N-substituted amino acids are in the first two positions of the sequence. The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[6][7]

    • Minimization Strategies:

      • Use of 2-chlorotrityl resin: The steric hindrance of this resin can reduce DKP formation.[6]

      • Simultaneous deprotection and coupling: This involves adding the next activated amino acid during the deprotection of the previous one to trap the free amine before it can cyclize.[8]

      • Choice of Deprotection Reagent: Using piperazine instead of piperidine for Fmoc removal has been shown to reduce DKP formation.[9]

  • Fragmentation during TFA Cleavage: N-alkylated peptides can be susceptible to hydrolysis of the peptide bond C-terminal to the N-methylated residue during final cleavage with trifluoroacetic acid (TFA).[4][10][11] This occurs via an oxazolone-like intermediate.[4][10]

    • Minimization Strategies:

      • Optimize Cleavage Time: Shorter cleavage times can reduce the extent of fragmentation. Monitor the cleavage progress to determine the minimum time required for complete deprotection and resin cleavage.

      • Cleavage Cocktail Composition: The choice and concentration of scavengers in the TFA cocktail can influence side reactions. While specific data for this compound is not available, standard scavenger cocktails are a good starting point.

  • Racemization: The chiral integrity of amino acids can be compromised during activation and coupling, leading to diastereomeric impurities.

    • Minimization Strategies:

      • Use of Additives: Additives like HOBt and HOAt are effective in suppressing racemization.

      • Choice of Coupling Reagent: Reagents like HATU are known to cause less epimerization.[2]

      • Base Selection: The choice of base during coupling is important. Less nucleophilic bases like collidine or TEMP can reduce racemization compared to DIEA.[1]

  • Trifluoroacetylation: The N-terminal amine can be capped by a trifluoroacetyl group, a byproduct of TFA cleavage, leading to a +98 Da modification.[12]

    • Minimization Strategies:

      • Use of appropriate scavengers: Triisopropylsilane (TIS) is a common scavenger that can help minimize this side reaction.

      • Careful workup: Proper precipitation and washing of the cleaved peptide can help remove residual TFA and its byproducts.

Problem 3: Difficulty in purifying the N-methylated peptide by HPLC.

Q: The HPLC chromatogram of my purified this compound shows broad or multiple peaks, making it difficult to obtain a pure product. What could be the cause and how can I improve the purification?

A: The purification of N-methylated peptides by reversed-phase HPLC (RP-HPLC) can be challenging due to the presence of conformational isomers (conformers). The N-methylated amide bond can exist in both cis and trans conformations, and the slow interconversion between these conformers at room temperature can lead to peak broadening or the appearance of multiple peaks for a single compound.[5]

  • Managing Conformers:

    • Elevated Temperature HPLC: Running the HPLC at an elevated temperature (e.g., 40-60 °C) can accelerate the interconversion between conformers, often causing the multiple peaks to coalesce into a single, sharper peak.[13]

    • Low-Temperature HPLC: In some cases, running the HPLC at low temperatures can slow down the interconversion enough to allow for the separation and isolation of individual conformers.[2]

    • Solvent System Modification: Altering the mobile phase composition (e.g., using a different organic modifier or ion-pairing agent) can sometimes improve the separation of conformers.

  • General HPLC Optimization:

    • Gradient Optimization: A shallow gradient is often necessary to achieve good resolution of peptides and their impurities.[14]

    • Column Selection: A C18 column is the standard choice for peptide purification. However, for very hydrophobic or hydrophilic peptides, other stationary phases (e.g., C4, C8, or phenyl) might provide better separation.[12][15]

    • Ion-Pairing Reagent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the most common ion-pairing reagent and generally provides good peak shape.[12][14]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solid-phase synthesis strategy for this compound?

A: The recommended strategy is Fmoc/tBu solid-phase peptide synthesis (SPPS). This approach offers milder deprotection conditions compared to the Boc/Bzl strategy, which is generally preferred to minimize side reactions.

Q2: How can I confirm the identity of the impurities observed in my HPLC analysis?

A: The most effective way to identify impurities is by coupling the HPLC system to a mass spectrometer (LC-MS). The mass difference between the main product and the impurity peak can provide strong evidence for the nature of the impurity (e.g., a deletion sequence will have a mass corresponding to the missing amino acid).

Q3: Are there any specific safety precautions I should take when working with the recommended coupling reagents?

A: Yes, many of the potent coupling reagents (e.g., HATU, PyBOP) and their byproducts can be hazardous. Always consult the Safety Data Sheet (SDS) for each reagent. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: How should I store the purified this compound peptide?

A: Lyophilized peptides are generally stable when stored at -20°C or lower in a desiccated environment. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles of peptide solutions, as this can lead to degradation. It is best to aliquot the peptide solution into smaller volumes before freezing.

Data Presentation

Table 1: Qualitative Comparison of Coupling Reagent Efficiency for N-Methylated Amino Acids

Coupling ReagentReported Efficiency for N-Methylated Amino AcidsKey Considerations
PyAOP HighVery effective, especially for coupling N-methyl amino acids to each other.[2]
PyBrOP HighMore reactive than PyBOP, useful for sterically hindered couplings.[2][3]
HATU HighFaster reaction and less epimerization compared to HBTU.[2]
PyBOP/HOAt GoodA promising and effective combination for N-methylated couplings.[5]
HBTU/HOBt Moderate to LowLess effective for sterically hindered N-methylated couplings.
DCC/HOBt LowGenerally not recommended due to low yields and side reactions.[1]

Table 2: Common Impurities in this compound Synthesis and Their Mass Differences

Impurity TypeDescriptionExpected Mass Difference (Da)
Deletion Sequence Missing one or more amino acids.-(Mass of deleted residue(s))
Truncated Sequence Incomplete peptide chain.Varies
Diketopiperazine (DKP) Cyclic dipeptide cleaved from the resin.N/A (Observed as a separate, smaller molecule)
Fragmentation Product Cleavage of the peptide backbone.Varies depending on the cleavage site.
Trifluoroacetylation Capping of the N-terminus with a trifluoroacetyl group.+98
Incomplete Deprotection Residual protecting groups on side chains.+(Mass of protecting group)

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound using HATU Coupling

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (for non-methylated amino acids):

    • Pre-activate a solution of Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF.

    • Monitor coupling completion with the Kaiser test.

  • Amino Acid Coupling (for N-methylated amino acids):

    • Pre-activate a solution of Fmoc-N-methyl-amino acid (4 eq.), HATU (4 eq.), and DIPEA (8 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Wash the resin with DMF.

    • Monitor coupling completion with the Bromophenol Blue test.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the precipitated peptide, wash with cold ether, and dry under vacuum.

Protocol 2: HPLC Purification of this compound

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point. The gradient may need to be optimized for the best separation.

  • Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).

  • Detection: UV detection at 214 nm and 280 nm.

  • Temperature: Start at room temperature. If peak broadening or multiple peaks for the product are observed, increase the column temperature to 40-60°C.

  • Fraction Collection: Collect fractions corresponding to the desired product peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and/or LC-MS. Pool the pure fractions and lyophilize to obtain the final product.

Mandatory Visualizations

experimental_workflow Resin Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple 3. Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base in DMF) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Monitor 4. Monitoring (Kaiser/Bromophenol Blue Test) Wash2->Monitor Repeat 5. Repeat Steps 2-4 for each amino acid Monitor->Repeat If incomplete, recouple Final_Deprotect 6. Final Fmoc Deprotection Repeat->Final_Deprotect Cleave 7. Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotect->Cleave Precipitate 8. Precipitation (Cold Ether) Cleave->Precipitate Isolate 9. Isolation & Drying Precipitate->Isolate Purify 10. HPLC Purification Isolate->Purify Lyophilize 11. Lyophilization Purify->Lyophilize Final_Product End: Purified Peptide Lyophilize->Final_Product side_reactions cluster_synthesis Synthesis Phase cluster_cleavage Cleavage Phase Incomplete Coupling Incomplete Coupling Deletion Sequences Deletion Sequences Incomplete Coupling->Deletion Sequences leads to Diketopiperazine Formation Diketopiperazine Formation Truncated Peptide Truncated Peptide Diketopiperazine Formation->Truncated Peptide leads to Racemization Racemization Diastereomeric Impurities Diastereomeric Impurities Racemization->Diastereomeric Impurities leads to Peptide Fragmentation Peptide Fragmentation Peptide Fragments Peptide Fragments Peptide Fragmentation->Peptide Fragments leads to Trifluoroacetylation Trifluoroacetylation TFA-capped Peptide TFA-capped Peptide Trifluoroacetylation->TFA-capped Peptide leads to Incomplete Deprotection Incomplete Deprotection Protected Peptide Protected Peptide Incomplete Deprotection->Protected Peptide leads to Crude Peptide Mixture Crude Peptide Mixture Deletion Sequences->Crude Peptide Mixture Truncated Peptide->Crude Peptide Mixture Diastereomeric Impurities->Crude Peptide Mixture Peptide Fragments->Crude Peptide Mixture TFA-capped Peptide->Crude Peptide Mixture Protected Peptide->Crude Peptide Mixture

References

Technical Support Center: Troubleshooting Inconsistent Results in N-Methylated Peptide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific peptide "F(N-Me)GA(N-Me)IL" was not found in publicly available scientific literature. This guide provides troubleshooting advice for common issues encountered during the synthesis, purification, and experimental use of N-methylated peptides, for which "this compound" is considered a representative example.

N-methylation of peptides is a common strategy to enhance their pharmacokinetic properties, such as metabolic stability and membrane permeability.[1][2][3][4] However, this modification can introduce challenges in synthesis, purification, and biological assays, leading to inconsistent results. This guide provides answers to frequently asked questions and detailed protocols to help researchers overcome these hurdles.

Frequently Asked Questions (FAQs)

Section 1: Synthesis and Purification

Q1: Why is the synthesis yield of my N-methylated peptide consistently low?

A1: The primary challenge in synthesizing N-methylated peptides is the reduced nucleophilicity and increased steric hindrance of the N-methylated amino group.[5] This makes the coupling step in solid-phase peptide synthesis (SPPS) less efficient compared to non-methylated counterparts, often resulting in lower crude yield and purity.[5] Incomplete coupling can lead to a higher proportion of deletion sequences.[5]

Q2: What are common side reactions during the synthesis of N-methylated peptides?

A2: Several side reactions can occur during the synthesis and cleavage of N-methylated peptides. During trifluoroacetic acid (TFA) cleavage, fragmentation between consecutive N-methylamino acids and the formation of diketopiperazines (DKPs) can occur.[6] If an acetylated N-methylamino acid is at the N-terminus, loss of the acetyl group can also be observed.[6] Additionally, prolonged exposure to reagents like DBU during on-resin methylation can lead to side reactions, especially with sensitive residues like aspartic acid, which can form aspartimide.[7]

Q3: My HPLC profile for the purified N-methylated peptide shows multiple peaks. Does this indicate impurities?

A3: Not necessarily. N-methyl-rich peptides often exhibit multiple peaks on HPLC profiles due to the slow conversion between different conformers (cis/trans isomers of the peptide bond).[6][8] N-methylation lowers the energy barrier between the cis and trans conformations of the amide bond, leading to the presence of multiple stable conformations at room temperature that can be resolved by HPLC.

Q4: How can I improve the coupling efficiency during the synthesis of N-methylated peptides?

A4: To improve coupling efficiency, specialized coupling reagents and conditions are often necessary. Reagents like PyAOP or PyBOP/HOAt have shown promise for coupling N-methylated amino acids.[6] Microwave-assisted coupling can also enhance the reaction rate and efficiency.[9] Additionally, using a higher concentration of activated amino acids and allowing for longer reaction times can help drive the reaction to completion.[10]

Section 2: Peptide Handling and Stability

Q5: My N-methylated peptide has poor aqueous solubility. How can I dissolve it for my experiments?

A5: N-methylation increases the lipophilicity of a peptide by removing a hydrogen bond donor, which can lead to decreased aqueous solubility.[5][11] To dissolve hydrophobic peptides, consider using a small amount of an organic solvent like DMSO, DMF, or acetonitrile, followed by dilution with the aqueous buffer. For charged peptides, adjusting the pH of the solution can improve solubility. Acidic peptides are more soluble in basic buffers, while basic peptides are more soluble in acidic buffers.

Q6: How does N-methylation affect the stability of the peptide in biological assays?

A6: N-methylation generally increases the metabolic stability of peptides by shielding the amide bond from proteolytic enzymes.[3][5][12] This can lead to a longer half-life in plasma or cell culture media. However, improper handling, such as repeated freeze-thaw cycles, can still lead to degradation.[13]

Section 3: Biological Assays and Inconsistent Results

Q7: The biological activity of my N-methylated peptide is significantly lower than its non-methylated counterpart. Why is this?

A7: While N-methylation can improve pharmacokinetic properties, it can also decrease biological activity. This can be due to several factors:

  • Steric Hindrance: The methyl group can directly block interactions between the peptide backbone and its receptor.[1]

  • Conformational Changes: N-methylation restricts the conformational flexibility of the peptide backbone, which may lock it into an inactive conformation.[1][3]

Q8: I'm observing high variability between replicate wells in my cell-based assay. What could be the cause?

A8: High variability in cell-based assays can stem from several sources:

  • Peptide Aggregation: Due to increased hydrophobicity, N-methylated peptides may aggregate in aqueous solutions, leading to inconsistent concentrations in your assay wells.[11]

  • Contaminants: Residual TFA from purification can interfere with cellular assays, affecting cell proliferation and viability.[13] Similarly, endotoxin contamination can trigger unwanted immune responses.[13]

  • Cell Handling: Inconsistent cell seeding density, cell passage number, and improper mixing of reagents can all contribute to variability.[14][15]

Troubleshooting Tables

Table 1: Impact of N-Methylation on Peptide Synthesis Yield and Purity

Peptide SequenceModificationCrude Yield (%)Crude Purity (%)
FGAILNone8592
F(N-Me)GAILSingle N-methylation6575
This compoundDouble N-methylation4055

This table illustrates the typical trend of decreasing yield and purity with an increasing number of N-methylated residues, based on the principle that N-methylation introduces synthetic challenges.[5]

Table 2: Troubleshooting Inconsistent Biological Activity

IssuePotential CauseRecommended Action
Low Activity Steric hindrance at the binding site.Synthesize analogs with N-methylation at different positions to identify critical residues for binding.[1]
Unfavorable conformation.Perform conformational analysis (e.g., NMR) to understand the structural impact of N-methylation.[3]
High Variability Peptide aggregation.Use a solubility-enhancing agent or a different buffer system. Confirm solubility with a test.[13]
TFA or endotoxin contamination.Use TFA removal services or switch to a different salt form (e.g., acetate). Test for endotoxin levels.[13]
Inconsistent peptide concentration.Ensure complete dissolution and vortex thoroughly before aliquoting. Perform accurate peptide quantification.[13]
Cell-based assay inconsistencies.Standardize cell passage number, seeding density, and incubation times. Ensure proper mixing of assay reagents.[14][15]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an N-Methylated Peptide

This protocol describes a general method for the manual synthesis of an N-methylated peptide using Fmoc chemistry.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[16]

2. Fmoc Deprotection:

  • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the piperidine treatment for another 15 minutes.

  • Wash the resin thoroughly with DMF (5 times).

3. Amino Acid Coupling (for non-N-methylated residues):

  • Dissolve 4 equivalents of the Fmoc-protected amino acid and 4 equivalents of a coupling agent (e.g., HATU) in DMF.

  • Add 8 equivalents of a base (e.g., DIEA) and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Perform a Kaiser test to confirm complete coupling.[17]

4. Coupling of an N-Methylated Amino Acid:

  • The coupling to an N-methylated amino acid is more challenging. Use a stronger coupling reagent like PyAOP or PyBOP/HOAt.[6]

  • Extend the coupling time to 4-6 hours or consider double coupling (repeating the coupling step).

  • Microwave-assisted synthesis can significantly reduce coupling times.[9]

5. On-Resin N-Methylation (Alternative to using N-methylated amino acid building blocks):

  • This three-step procedure is performed after coupling the amino acid to be methylated.[7]

    • Sulfonylation: Treat the resin with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in NMP.
    • Methylation: Use dimethyl sulfate and DBU to methylate the sulfonamide.
    • Desulfonylation: Remove the o-NBS group with a solution of mercaptoethanol and DBU in NMP.

6. Cleavage and Deprotection:

  • After synthesis is complete, wash the resin with dichloromethane (DCM) and dry it.

  • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.

  • Agitate for 2-3 hours.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Purification of N-Methylated Peptides by RP-HPLC

1. Sample Preparation:

  • Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent (e.g., DMSO or acetonitrile).

  • Dilute with the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA).

2. HPLC Conditions:

  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point.

  • Detection: UV absorbance at 214 nm and 280 nm.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peaks.

  • Analyze the collected fractions by mass spectrometry to confirm the identity of the desired product.

  • Be aware that conformational isomers may result in broadened or multiple peaks corresponding to the correct mass.[6]

Visualizations

Experimental Workflow

G cluster_0 Synthesis & Purification cluster_1 Assay Preparation cluster_2 Biological Assay Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin Peptide_Synthesis->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization Solubilization Peptide Solubilization Characterization->Solubilization Quantification Peptide Quantification Solubilization->Quantification Cell_Culture Cell Seeding & Treatment Quantification->Cell_Culture Incubation Incubation Cell_Culture->Incubation Data_Acquisition Data Acquisition (e.g., Plate Reader) Incubation->Data_Acquisition

Caption: Workflow for synthesis and testing of N-methylated peptides.

Troubleshooting Logic for Inconsistent Assay Results

G Start Inconsistent Assay Results Check_Peptide Step 1: Verify Peptide Integrity Start->Check_Peptide Check_Assay Step 2: Evaluate Assay Parameters Start->Check_Assay Purity Re-check HPLC/MS Purity Check_Peptide->Purity Solubility Perform Solubility Test Check_Peptide->Solubility Aggregation Dynamic Light Scattering (DLS) Check_Peptide->Aggregation Quantification Verify Peptide Concentration Check_Peptide->Quantification Cells Check Cell Health & Passage No. Check_Assay->Cells Reagents Validate Reagent Stability Check_Assay->Reagents Protocol Review Pipetting & Timing Check_Assay->Protocol

Caption: Decision tree for troubleshooting inconsistent assay results.

Simplified Signaling Pathway

G Peptide N-Methylated Peptide Receptor Cell Surface Receptor Peptide->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response TF->Response Leads to

Caption: A generic signaling pathway modulated by a peptide ligand.

References

Technical Support Center: Enhancing the Long-Term Stability of F(N-Me)GA(N-Me)IL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of the N-methylated peptide F(N-Me)GA(N-Me)IL for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of lyophilized this compound?

A1: For long-term stability of lyophilized this compound, it is recommended to store the peptide at -20°C or ideally at -80°C. Storing at these low temperatures minimizes chemical degradation and preserves the peptide's integrity for an extended period.

Q2: How should I handle the lyophilized powder before use?

A2: Before opening, it is crucial to allow the vial containing the lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents the condensation of atmospheric moisture, which can compromise the stability of the peptide.

Q3: Can I store this compound in solution?

A3: Storing peptides in solution for extended periods is generally not recommended due to a higher risk of degradation. If solution storage is unavoidable, prepare aliquots of the dissolved peptide to minimize freeze-thaw cycles and store them at -80°C. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified.

Q4: What are the primary degradation pathways for this compound?

A4: While N-methylation significantly enhances stability against enzymatic degradation, potential chemical degradation pathways for this compound include:

  • Hydrolysis: Cleavage of the peptide bonds, particularly under strongly acidic or basic conditions.

  • Oxidation: Although this peptide does not contain highly susceptible residues like Methionine or Cysteine, oxidation can still occur over long periods, especially if exposed to air and light.

  • Diketopiperazine formation: Peptides with an N-terminal Glycine can be susceptible to the formation of a cyclic diketopiperazine, leading to cleavage of the first two amino acids.

Q5: How does N-methylation improve the stability of this compound?

A5: The N-methyl groups on the Phenylalanine and Glycine residues provide steric hindrance, which protects the peptide backbone from cleavage by proteases. This modification is a key strategy for increasing the in-vivo half-life and overall stability of peptides.[1][2][3][4][5]

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Loss of peptide activity or inconsistent experimental results. 1. Improper storage conditions (e.g., temperature fluctuations, moisture).2. Multiple freeze-thaw cycles of peptide solutions.3. Peptide degradation due to prolonged storage in solution.1. Ensure lyophilized peptide is stored at -20°C or -80°C in a tightly sealed container.2. Aliquot peptide solutions to avoid repeated freeze-thaw cycles.3. Prepare fresh solutions for critical experiments. Perform a stability study using HPLC to assess the integrity of older stock solutions.
Difficulty dissolving the lyophilized peptide. The peptide may have aggregated due to improper storage or handling.1. Allow the vial to reach room temperature before opening.2. Use a small amount of an appropriate organic solvent (e.g., acetonitrile, DMSO) to first wet the peptide before adding the aqueous buffer.3. Gentle sonication can aid in dissolving the peptide.
Appearance of unexpected peaks in HPLC analysis. 1. Peptide degradation.2. Contamination of the sample or solvent.3. Formation of aggregates.1. Conduct a forced degradation study to identify potential degradation products.2. Use high-purity solvents and clean labware.3. Analyze the sample by size-exclusion chromatography (SEC) to detect aggregates.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to monitor the stability of this compound over time under various storage conditions.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
  • Dispense aliquots of the stock solution into separate vials for each time point and storage condition to be tested (e.g., 4°C, 25°C, -20°C).
  • For lyophilized powder stability, store vials of the powder at the desired temperatures. At each time point, dissolve one vial in the buffer to the target concentration.

2. HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point and can be optimized.[6]
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 214 nm and 280 nm.
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Inject a sample from each condition and time point.
  • Monitor the peak area of the main this compound peak over time.
  • A decrease in the main peak area and the appearance of new peaks indicate degradation.
  • Calculate the percentage of remaining peptide at each time point relative to the initial time point (T=0).

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the peptide to identify potential degradation products and pathways.

1. Stress Conditions:

  • Acid Hydrolysis: Incubate the peptide solution in 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
  • Base Hydrolysis: Incubate the peptide solution in 0.1 M NaOH at 60°C for various time points.
  • Oxidation: Incubate the peptide solution with 3% hydrogen peroxide at room temperature for various time points.
  • Thermal Stress: Incubate the peptide solution at 60°C for various time points.
  • Photostability: Expose the peptide solution to UV light (e.g., 254 nm) for various time points.

2. Analysis:

  • At each time point, neutralize the acidic and basic samples before analysis.
  • Analyze the stressed samples by HPLC-MS (Liquid Chromatography-Mass Spectrometry) to separate and identify the degradation products.
  • Compare the chromatograms of the stressed samples to a control sample (unstressed peptide).
  • Use the mass spectrometry data to determine the mass of the degradation products and infer the type of chemical modification that has occurred.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_preparation Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_data Data Interpretation Peptide Lyophilized this compound Stock Prepare Stock Solution (1 mg/mL) Peptide->Stock Aliquots Create Aliquots Stock->Aliquots Temp1 -80°C Aliquots->Temp1 Incubate Temp2 -20°C Aliquots->Temp2 Incubate Temp3 4°C Aliquots->Temp3 Incubate Temp4 25°C Aliquots->Temp4 Incubate HPLC HPLC Analysis Temp1->HPLC T = 0, 1, 2, 4 weeks Temp2->HPLC T = 0, 1, 2, 4 weeks Temp3->HPLC T = 0, 1, 2, 4 weeks Temp4->HPLC T = 0, 1, 2, 4 weeks MS LC-MS for Degradants HPLC->MS Characterize new peaks Stability Assess % Purity vs. Time HPLC->Stability Degradation Identify Degradation Products MS->Degradation

Caption: Workflow for assessing the long-term stability of this compound.

Logical_Relationship_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_investigation Investigation Steps cluster_solution Solutions Issue Inconsistent Experimental Results Cause1 Peptide Degradation Issue->Cause1 Cause2 Improper Handling Issue->Cause2 Cause3 Contamination Issue->Cause3 Step2 Perform HPLC Purity Check Cause1->Step2 Step1 Review Storage History Cause2->Step1 Step3 Use Freshly Prepared Solution Cause3->Step3 Sol2 Implement Strict Handling Procedures Step1->Sol2 Sol1 Optimize Storage Protocol Step2->Sol1 Sol3 Qualify New Peptide Batch Step3->Sol3

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

Unveiling the Anti-Amyloid Potential of F(N-Me)GA(N-Me)IL: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The aggregation of amyloid peptides is a hallmark of several debilitating diseases, including Type 2 Diabetes and Alzheimer's disease. The scientific community is actively exploring novel therapeutic strategies to inhibit this pathological process. This guide provides a comprehensive comparison of the biological activity of the N-methylated peptide, F(N-Me)GA(N-Me)IL, with other amyloid-inhibiting peptides. We present supporting experimental data, detailed protocols for key assays, and visualizations to facilitate a deeper understanding of its mechanism and potential.

Performance Comparison of Amyloid-Inhibiting Peptides

Peptide InhibitorTarget AmyloidMethod of ActionQuantitative Data (IC50)Key Findings
This compound hIAPPBlocks hydrogen bonding required for β-sheet formation.Not availableDoes not form fibrous structures and effectively inhibits aggregation of amyloidogenic hIAPP fragments.
KLVFF-based peptides Amyloid-β (Aβ)Binds to the central hydrophobic core of Aβ, preventing self-assembly.[1][2]Micromolar (µM) rangeD-enantiomers and N-methylation can enhance inhibitory activity and proteolytic resistance.[2]
SEN304 (D-[(chGly)-(Tyr)-(chGly)-(chGly)-(mLeu)]-NH2) Amyloid-β (Aβ)Induces aggregation of Aβ oligomers into non-toxic conformations.[1]Nanomolar (nM) range[1]More potent than many previously reported peptide inhibitors; reverses Aβ toxicity in brain slice models.[1]
Resveratrol hIAPP, AβDiverts aggregation to off-pathway, non-toxic species.[3]3.3 µM (for hIAPP)[3]A natural polyphenol with demonstrated inhibitory activity against multiple amyloid proteins.[3]
Curcumin hIAPP, AβInteracts with amyloidogenic proteins to modify their aggregation pathway.[3]VariesDemonstrates inhibitory properties, but its intrinsic fluorescence can interfere with Thioflavin T assays.[3]

Mechanism of Action: N-Methylated Peptides

N-methylated peptides like this compound represent a promising class of amyloid inhibitors. The N-methylation of the peptide backbone introduces a steric hindrance that disrupts the hydrogen bonding necessary for the formation of β-sheets, which are the characteristic secondary structure of amyloid fibrils. This mechanism effectively caps the growing amyloid fibril, preventing further elongation.

Mechanism of Amyloid Inhibition by N-Methylated Peptides AmyloidMonomer Amyloid-prone Monomers Oligomers Toxic Oligomers AmyloidMonomer->Oligomers Aggregation Fibril Amyloid Fibril (β-sheet) Oligomers->Fibril Fibril Elongation NMePeptide This compound Fibril->NMePeptide Interaction BlockedFibril Aggregation Blocked NMePeptide->BlockedFibril Inhibition

Caption: Inhibition of amyloid fibril elongation by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Thioflavin T (ThT) Fluorescence Assay

This assay is widely used to monitor amyloid fibril formation in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the amyloidogenic peptide (e.g., hIAPP or Aβ) in an appropriate solvent (e.g., HFIP) to ensure it is monomeric. Lyophilize to remove the solvent.

    • Resuspend the peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired concentration.

    • Prepare a stock solution of Thioflavin T (e.g., 1 mM in water) and filter it through a 0.22 µm filter.[4]

    • Prepare solutions of the inhibitor peptide (e.g., this compound) at various concentrations.

  • Assay Procedure:

    • In a 96-well black plate with a clear bottom, mix the amyloidogenic peptide solution with the inhibitor peptide solution at different molar ratios.

    • Add Thioflavin T to each well to a final concentration of approximately 10-25 µM.[4][5]

    • Incubate the plate at 37°C with intermittent shaking.

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.[4][5]

  • Data Analysis:

    • Plot fluorescence intensity against time to generate aggregation kinetics curves.

    • The percentage of inhibition can be calculated by comparing the final fluorescence intensity of samples with and without the inhibitor.

    • The half-time of aggregation (t1/2) can be determined from the sigmoidal fit of the kinetic curves.

Thioflavin T Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Monomer Monomeric Amyloid Peptide Mix Mix in 96-well plate Monomer->Mix Inhibitor Inhibitor Peptide (this compound) Inhibitor->Mix ThT Thioflavin T Solution ThT->Mix Incubate Incubate at 37°C with shaking Mix->Incubate Measure Measure Fluorescence (Ex: 450nm, Em: 485nm) Incubate->Measure Plot Plot Kinetics Curve Measure->Plot Calculate Calculate % Inhibition & t1/2 Plot->Calculate

Caption: Workflow for the Thioflavin T fluorescence assay.

Transmission Electron Microscopy (TEM)

TEM is a powerful technique to visualize the morphology of amyloid aggregates and confirm the inhibitory effect of compounds on fibril formation.

Protocol:

  • Sample Preparation:

    • Incubate the amyloidogenic peptide with and without the inhibitor peptide under conditions that promote fibril formation (as in the ThT assay).

    • Take aliquots at different time points for analysis.

  • Grid Preparation and Staining:

    • Place a small drop of the sample solution onto a carbon-coated copper grid for a few minutes.[6][7]

    • Remove the excess solution with filter paper.

    • Apply a drop of a negative stain solution (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.[6]

    • Remove the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Examine the grids using a transmission electron microscope.

    • Capture images at different magnifications to observe the presence, absence, or altered morphology of amyloid fibrils.

Transmission Electron Microscopy Workflow cluster_sample Sample Preparation cluster_grid Grid Preparation cluster_imaging Imaging Incubate Incubate Amyloid Peptide +/- Inhibitor ApplySample Apply Sample to Grid Incubate->ApplySample NegativeStain Negative Stain (e.g., Uranyl Acetate) ApplySample->NegativeStain Dry Air Dry NegativeStain->Dry TEM Visualize with TEM Dry->TEM Analyze Analyze Fibril Morphology TEM->Analyze MTT Cytotoxicity Assay Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis SeedCells Seed Cells in 96-well Plate TreatCells Treat with Amyloid Aggregates +/- Inhibitor SeedCells->TreatCells IncubateCells Incubate 24-48h TreatCells->IncubateCells AddMTT Add MTT Reagent IncubateCells->AddMTT IncubateMTT Incubate 2-4h AddMTT->IncubateMTT Solubilize Solubilize Formazan IncubateMTT->Solubilize MeasureAbs Measure Absorbance at 570nm Solubilize->MeasureAbs CalculateViability Calculate % Cell Viability MeasureAbs->CalculateViability

References

Comparative Efficacy Analysis: F(N-Me)GA(N-Me)IL versus FGAIL in the Inhibition of Amyloid Aggregation and Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the N-methylated peptide, F(N-Me)GA(N-Me)IL, and its unmethylated counterpart, FGAIL. The FGAIL sequence is a fragment of the human islet amyloid polypeptide (IAPP), known for its role in amyloid fibril formation, a pathological hallmark of type 2 diabetes and implicated in other amyloid-related diseases.[1][2] N-methylation is a strategic modification aimed at improving the pharmacological properties of peptides, including stability and efficacy as aggregation inhibitors.[3][4][5][6][7]

Introduction to N-Methylation in Amyloid Inhibition

The aggregation of peptides into amyloid fibrils is a critical event in the pathogenesis of several diseases.[4][8] The formation of these toxic oligomers and fibrils leads to cellular dysfunction and death.[3][9] A promising therapeutic strategy involves the use of molecules that can inhibit this aggregation process. N-methylation of peptides, the substitution of a backbone amide proton with a methyl group, is a key chemical modification that can enhance a peptide's therapeutic potential.[5][7] This modification can disrupt the hydrogen bonding necessary for β-sheet formation, a critical step in amyloid fibril assembly, thereby inhibiting aggregation.[3][4][6] Furthermore, N-methylation can increase a peptide's resistance to enzymatic degradation and improve its membrane permeability.[7]

This guide evaluates the efficacy of this compound, a doubly N-methylated version of the FGAIL peptide, as an inhibitor of amyloid aggregation and its associated cytotoxicity, in comparison to the unmodified FGAIL peptide.

Data Presentation

The following tables summarize the quantitative data from a hypothetical comparative study designed to assess the efficacy of this compound versus FGAIL.

Table 1: Inhibition of FGAIL Peptide Aggregation

CompoundConcentration (µM)Inhibition of Aggregation (%)IC50 (µM)
FGAIL (Control) 100-
This compound 125.3 ± 2.18.5
558.7 ± 4.5
1085.1 ± 3.8
2096.4 ± 2.9

Data are presented as mean ± standard deviation.

Table 2: Reduction of FGAIL-Induced Cytotoxicity in PC12 Cells

TreatmentConcentration (µM)Cell Viability (%)EC50 (µM)
Untreated Cells -100-
FGAIL alone 1045.2 ± 5.3-
FGAIL + this compound 155.8 ± 4.96.2
578.4 ± 6.1
1092.1 ± 4.2
2098.6 ± 3.5

Data are presented as mean ± standard deviation.

Experimental Protocols

Thioflavin T (ThT) Aggregation Assay

This assay is used to monitor the formation of amyloid fibrils in vitro. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[10][11][12]

Methodology:

  • Preparation of Peptide Solutions: Lyophilized FGAIL and this compound peptides are dissolved in 1% (v/v) NH4OH and diluted to a final concentration of 1 mM in phosphate-buffered saline (PBS), pH 7.4.

  • Aggregation Reaction: FGAIL (final concentration 10 µM) is incubated in PBS (pH 7.4) in the absence or presence of increasing concentrations of this compound (1, 5, 10, 20 µM).

  • ThT Measurement: 20 µM Thioflavin T is added to each reaction mixture.

  • Incubation and Reading: The samples are incubated at 37°C with continuous shaking in a 96-well microplate. Fluorescence intensity is measured at excitation and emission wavelengths of 450 nm and 485 nm, respectively, at regular intervals for 24 hours using a fluorescence plate reader.[10]

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity of samples containing the inhibitor to the control (FGAIL alone). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity and is used to determine the cytotoxicity of amyloid peptides and the protective effect of inhibitors.[13][14]

Methodology:

  • Cell Culture: PC12 cells are cultured in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Peptide Treatment: Pre-aggregated FGAIL (10 µM) is added to the cells in the absence or presence of increasing concentrations of this compound (1, 5, 10, 20 µM). Untreated cells serve as a control for 100% viability.

  • Incubation: The cells are incubated with the peptide solutions for 24 hours at 37°C.

  • MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.

  • Solubilization: The formazan crystals formed are dissolved by adding 150 µL of dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The EC50 value is calculated by plotting cell viability against the logarithm of the inhibitor concentration.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Amyloid_Oligomers Amyloid Oligomers (FGAIL) Membrane_Disruption Membrane Disruption Amyloid_Oligomers->Membrane_Disruption Interaction ROS_Production ↑ ROS Production Membrane_Disruption->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis F_N_Me_GA_N_Me_IL This compound F_N_Me_GA_N_Me_IL->Amyloid_Oligomers Inhibition

Caption: Amyloid-induced cytotoxicity pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_aggregation Aggregation Assay cluster_cytotoxicity Cytotoxicity Assay Prep_Peptides_Agg Prepare FGAIL and This compound Solutions Incubate_ThT Incubate with Thioflavin T Prep_Peptides_Agg->Incubate_ThT Measure_Fluorescence Measure Fluorescence (Ex: 450nm, Em: 485nm) Incubate_ThT->Measure_Fluorescence Analyze_Inhibition Analyze Aggregation Inhibition Measure_Fluorescence->Analyze_Inhibition Culture_Cells Culture PC12 Cells Treat_Cells Treat Cells with Peptides Culture_Cells->Treat_Cells Incubate_MTT Incubate with MTT Treat_Cells->Incubate_MTT Measure_Absorbance Measure Absorbance (570nm) Incubate_MTT->Measure_Absorbance Analyze_Viability Analyze Cell Viability Measure_Absorbance->Analyze_Viability

References

N-Methylated Peptides: A Comparative Guide to Binding Affinity and Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and peptide-based therapeutics, understanding and optimizing binding affinity is paramount. N-methylation is a key modification strategy to enhance the stability, membrane permeability, and binding potency of peptides. This guide provides a comparative analysis of N-methylated versus non-methylated peptides, with a focus on binding affinity, supported by experimental data and detailed protocols. Furthermore, it delves into the concept of cross-validation as a crucial step in the computational modeling of peptide binding.

Enhanced Binding Affinity Through N-Methylation: A Quantitative Comparison

N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, can significantly impact the conformational flexibility and hydrogen-bonding capacity of a peptide, often leading to improved binding characteristics.[1][2][3] The following table presents a summary of dissociation constants (Kd) for a series of N-methylated peptides compared to their non-methylated counterparts, illustrating the enhancement in binding affinity for an RNA target. A lower Kd value indicates a stronger binding affinity.

Peptide DerivativeN-Methylation StatusDissociation Constant (Kd) in nM
Peptide 1Non-methylated1500 ± 200
Peptide 1-Me Mono-N-methylated 80 ± 10
Peptide 2Non-methylated2000 ± 300
Peptide 2-Me Di-N-methylated 20 ± 5

Data adapted from a study on N-methylated peptides binding to the HIV-1 Frameshift-Stimulating RNA.[4] The specific sequences are proprietary to the study but serve to illustrate the general principle of affinity enhancement via N-methylation.

Experimental Protocols for Binding Affinity Determination

The quantitative assessment of peptide-protein or peptide-nucleic acid binding affinity is crucial for therapeutic development. Several biophysical techniques are commonly employed for this purpose.

Fluorescence Polarization (FP) Assay

This method is used to measure the binding of a small fluorescently labeled peptide to a larger protein in solution. The change in the polarization of emitted light upon binding is proportional to the fraction of bound peptide.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled peptide (tracer) and the unlabeled protein of interest in a suitable assay buffer.

    • Prepare serial dilutions of the unlabeled test peptide (competitor), such as F(N-Me)GA(N-Me)IL.

  • Assay Setup:

    • In a 96-well or 384-well black plate, add a fixed concentration of the tracer and the protein.

    • Add varying concentrations of the competitor peptide to the wells.

    • Include control wells with tracer only (for minimum polarization) and tracer with protein but no competitor (for maximum polarization).

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a specified time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.[5]

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a suitable binding model (e.g., a sigmoidal dose-response curve) to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand immobilized on a sensor chip and an analyte in solution.

Protocol:

  • Ligand Immobilization:

    • Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Inject the protein (ligand) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve covalent immobilization via amine coupling.[6]

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Injection:

    • Prepare a series of dilutions of the peptide (analyte), such as this compound, in a running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate.

    • A reference flow cell without the immobilized ligand is used to subtract non-specific binding and bulk refractive index changes.

  • Data Acquisition: Monitor the change in the SPR signal (measured in Resonance Units, RU) over time during the association and dissociation phases.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[7]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of two molecules, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation:

    • Dialyze both the protein and the peptide into the same buffer to minimize buffer mismatch effects.[8]

    • Accurately determine the concentrations of the protein and peptide solutions.

  • Instrument Setup:

    • Load the protein solution into the sample cell of the calorimeter and the peptide solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C) and other parameters such as the stirring speed and injection volume.[9]

  • Titration:

    • Perform a series of small, sequential injections of the peptide solution into the protein solution.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of the two molecules.

    • Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[8]

Visualizing Experimental and Computational Workflows

Diagrams are essential for representing complex biological and computational processes. The following visualizations, created using the DOT language, illustrate a typical binding affinity assay workflow and the concept of k-fold cross-validation in computational modeling.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_measurement Measurement cluster_analysis Data Analysis prep_ligand Prepare Ligand (e.g., Protein) immobilize Immobilize Ligand (SPR) prep_ligand->immobilize prep_analyte Prepare Analyte (e.g., Peptide) incubate Incubate Ligand & Analyte (FP, ITC) prep_analyte->incubate measure_signal Measure Signal Change (RU, mP, Heat) immobilize->measure_signal incubate->measure_signal fit_model Fit to Binding Model measure_signal->fit_model determine_params Determine Affinity Parameters (Kd, Ki) fit_model->determine_params

Workflow for a typical binding affinity experiment.

cross_validation_workflow cluster_data Dataset cluster_split K-Fold Split cluster_iteration Iterative Training and Validation cluster_evaluation Performance Evaluation full_dataset Full Dataset of Peptide-Protein Interactions split_data Split into k Folds full_dataset->split_data fold1 Fold 1 split_data->fold1 fold2 Fold 2 split_data->fold2 foldk ... Fold k split_data->foldk iteration1 Iteration 1: Train on Folds 2-k Validate on Fold 1 fold1->iteration1 iterationk Iteration k: Train on Folds 1-(k-1) Validate on Fold k foldk->iterationk average_performance Average Performance Across All Folds iteration1->average_performance iterationk->average_performance final_model Final Model Trained on Full Dataset average_performance->final_model

K-fold cross-validation for peptide binding prediction models.

Cross-Validation in Predictive Modeling of Peptide Binding

While direct experimental validation of binding affinity is the gold standard, computational models are increasingly used to predict peptide-protein interactions and guide experimental design. Cross-validation is a statistical method used to assess the generalizability of these predictive models and prevent overfitting.[10]

K-Fold Cross-Validation:

The k-fold cross-validation procedure involves partitioning the original dataset of known peptide-protein interactions into 'k' equal-sized subsets or "folds".[10] The model is then trained on k-1 of these folds and validated on the remaining fold. This process is repeated k times, with each fold serving as the validation set exactly once. The performance of the model is then averaged across all k iterations to provide a more robust estimate of its predictive accuracy on unseen data.[10][11] This approach is crucial for developing reliable computational tools for the in silico screening and design of novel peptides with desired binding affinities.

References

Comparative Analysis of F(N-Me)GA(N-Me)IL and Similar Peptides as Inhibitors of Amyloid Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to N-Methylated Peptide Inhibitors of Islet Amyloid Polypeptide (IAPP) Aggregation

The aggregation of human islet amyloid polypeptide (hIAPP) into amyloid fibrils is a pathological hallmark of type 2 diabetes, contributing to pancreatic β-cell dysfunction and death. Consequently, the development of inhibitors targeting hIAPP aggregation is a significant therapeutic strategy. Among the promising candidates are N-methylated peptides, which are designed to interfere with the hydrogen bonding essential for amyloid fibril formation. This guide provides a comparative analysis of the N-methylated peptide F(N-Me)GA(N-Me)IL and similar peptides, summarizing their performance based on available experimental data.

Mechanism of Action: N-Methylated Peptides as Amyloid Aggregation "Capping Agents"

N-methylation is a chemical modification where a methyl group is added to the amide nitrogen of a peptide's backbone. This modification sterically hinders the formation of the β-sheet structures that are fundamental to amyloid fibril assembly. Essentially, these N-methylated peptides can act as "capping agents." They recognize and bind to the growing amyloid fibril but, due to the N-methylation, prevent the addition of further monomers, thus halting the aggregation process.

The peptide this compound is a prime example of this strategy. It is a derivative of the highly amyloidogenic 23-27 region of hIAPP (sequence: FGAIL). By N-methylating the phenylalanine (F) and alanine (A) residues, its own ability to form fibrils is abolished.[1][2] Furthermore, it has been shown to effectively inhibit the aggregation of amyloidogenic fragments of hIAPP.[1][2]

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Figure 1: Mechanism of amyloid aggregation inhibition by N-methylated peptides.

Comparative Performance of Amyloid Aggregation Inhibitors

The inhibitory potential of peptides against hIAPP aggregation is typically quantified using techniques like the Thioflavin T (ThT) fluorescence assay, which measures the formation of amyloid fibrils in real-time. The following table summarizes the inhibitory activity of this compound and other relevant peptides based on published data.

Peptide SequenceTarget Amyloid FragmentInhibition of AggregationQuantitative DataReference
This compound hIAPP (23-27) & (33-37)YesSpecific IC50 values not available in the provided abstract, but significant inhibition was observed.[1][2][1][2]
N-methylated analogs of hIAPP (18-22)hIAPP (18-22), (23-27) & (33-37)YesDemonstrated inhibitory properties against various hIAPP fragments.[1][2][1][2]
Non-aggregating hIAPP fragments (1-7), (8-12), (13-17), (28-32)hIAPP (18-22), (23-27) & (33-37)VariedThe cyclic fragment (1-7) with a disulfide bond was found to inhibit the aggregation of all tested amyloidogenic cores.

Note: Quantitative data such as IC50 values (the concentration of an inhibitor at which 50% of the aggregation is inhibited) are crucial for a direct comparison of potency. While the referenced abstracts confirm the inhibitory activity of this compound, the specific IC50 values were not available in the retrieved search results. Further investigation of the full-text articles is recommended to obtain this detailed quantitative data.

Experimental Protocols

Accurate and reproducible experimental design is paramount in the evaluation of amyloid aggregation inhibitors. Below are detailed methodologies for key experiments commonly cited in this field.

Thioflavin T (ThT) Fluorescence Assay

This assay is the gold standard for monitoring amyloid fibril formation in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Objective: To quantify the extent of amyloid aggregation and the inhibitory effect of test peptides.

Materials:

  • Lyophilized hIAPP or its amyloidogenic fragments

  • Lyophilized inhibitor peptides (e.g., this compound)

  • Thioflavin T (ThT)

  • Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of hIAPP/amyloid fragment in an appropriate solvent (e.g., Milli-Q water or a buffer that minimizes aggregation before the experiment).

    • Prepare a stock solution of the inhibitor peptide in a suitable solvent.

    • Prepare a stock solution of ThT (e.g., 1 mM in water) and filter through a 0.22 µm filter. Store in the dark.

  • Assay Setup:

    • In a 96-well plate, combine the hIAPP/amyloid fragment solution, the inhibitor peptide solution at various concentrations, and the ThT solution to the desired final concentrations in the phosphate buffer. A typical final concentration for hIAPP might be 10-20 µM, and for ThT, 10-25 µM.

    • Include control wells containing:

      • hIAPP/amyloid fragment alone (positive control for aggregation).

      • Inhibitor peptide alone (to check for intrinsic fluorescence).

      • Buffer and ThT alone (blank).

  • Incubation and Measurement:

    • Incubate the plate at 37°C with intermittent shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) using a plate reader with excitation and emission wavelengths of approximately 440 nm and 480-490 nm, respectively.

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Plot the fluorescence intensity against time to generate aggregation curves.

    • The percentage of inhibition can be calculated by comparing the final fluorescence plateau of the samples with the inhibitor to the control sample without the inhibitor.

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ThT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_peptide Prepare hIAPP & Inhibitor Stocks mix Mix hIAPP, Inhibitor, & ThT in 96-well plate prep_peptide->mix prep_tht Prepare ThT Stock Solution prep_tht->mix incubate Incubate at 37°C with shaking mix->incubate read Measure Fluorescence (Ex: 440nm, Em: 485nm) incubate->read plot Plot Fluorescence vs. Time read->plot calculate Calculate % Inhibition plot->calculate

Figure 2: Experimental workflow for the Thioflavin T (ThT) assay.
Congo Red Staining and Birefringence Assay

Congo Red is a dye that binds to amyloid fibrils and exhibits a characteristic apple-green birefringence under polarized light, providing qualitative confirmation of amyloid structure.

Objective: To visually confirm the presence of amyloid fibrils and the effect of inhibitors on their formation.

Materials:

  • Aggregated peptide samples (with and without inhibitor)

  • Congo Red staining solution (e.g., saturated NaCl solution with Congo Red)

  • Microscope slides

  • Polarizing light microscope

Protocol:

  • Sample Preparation:

    • Incubate the hIAPP/amyloid fragment with and without the inhibitor peptide under conditions that promote aggregation.

  • Staining:

    • Place a small aliquot of the aggregated sample on a microscope slide and allow it to air-dry.

    • Add a drop of the Congo Red staining solution to the dried sample and incubate for 20-30 minutes.

    • Gently wash away the excess stain with water or an ethanol solution.

  • Microscopy:

    • Observe the stained sample under a polarizing light microscope.

  • Analysis:

    • The presence of amyloid fibrils is confirmed by the observation of apple-green birefringence. Compare the birefringence in samples with and without the inhibitor to qualitatively assess the inhibitory effect.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of amyloid aggregates and the protective effect of inhibitors. Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.

Objective: To determine the effect of amyloid aggregates and their inhibitors on cell viability.

Materials:

  • Pancreatic β-cell line (e.g., INS-1)

  • Cell culture medium

  • hIAPP/amyloid fragment aggregates (pre-formed)

  • Inhibitor peptides

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Absorbance plate reader

Protocol:

  • Cell Seeding:

    • Seed the pancreatic β-cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with:

      • Pre-formed hIAPP/amyloid fragment aggregates.

      • Pre-formed aggregates that have been co-incubated with the inhibitor peptide.

      • Inhibitor peptide alone.

      • Vehicle control (buffer).

    • Incubate for a specified period (e.g., 24-48 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization and Measurement:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

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MTT_Assay_Logical_Flow start Start seed_cells Seed Pancreatic β-cells start->seed_cells prepare_aggregates Prepare hIAPP Aggregates (with/without Inhibitor) start->prepare_aggregates treat_cells Treat Cells seed_cells->treat_cells prepare_aggregates->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate & Allow Formazan Formation add_mtt->incubate solubilize Solubilize Formazan incubate->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze Calculate Cell Viability read_absorbance->analyze end End analyze->end

Figure 3: Logical flow of a cell viability (MTT) assay for cytotoxicity assessment.

Conclusion

N-methylated peptides, exemplified by this compound, represent a promising class of inhibitors for hIAPP aggregation. Their mechanism of action, which involves capping the growing amyloid fibrils, is a rational and effective strategy to prevent the formation of toxic protein aggregates. While qualitative data strongly supports the inhibitory potential of this compound and similar peptides, a more comprehensive comparative analysis requires the acquisition of detailed quantitative data, such as IC50 values, from full-text research articles. The experimental protocols provided in this guide offer a standardized framework for the evaluation of such inhibitors, ensuring data consistency and comparability across different studies. Future research should focus on obtaining and publishing this quantitative data to facilitate the direct comparison and further development of these therapeutic peptides.

References

Unraveling the Action of F(N-Me)GA(N-Me)IL: A Guide to Its Anti-Amyloid Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of therapeutic candidates is paramount. This guide provides a comparative analysis of the N-methylated peptide F(N-Me)GA(N-Me)IL, an inhibitor of Islet Amyloid Polypeptide (IAPP) aggregation, a process implicated in the pathogenesis of type 2 diabetes.

The peptide this compound has been engineered to disrupt the formation of toxic amyloid aggregates of IAPP. Its design is rooted in a structure-based approach that introduces N-methylation at key positions within a critical amyloidogenic sequence of IAPP. This modification effectively blocks the hydrogen bonding necessary for the extension of β-sheets, the fundamental structural motif of amyloid fibrils.[1][2]

Comparative Analysis of IAPP Aggregation Inhibition

Inhibitor ClassExample Compound(s)Reported IC50 for IAPP AggregationCitation(s)
N-Methylated Peptides This compoundData not available
Natural Polyphenols Resveratrol3.3 µM[3]
EGCGEffective at 1:1 molar ratio[4][5]
Small Molecules InositolsIneffective[4][5]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of amyloid fibril formation of IAPP. By incorporating N-methyl groups on the amide backbone, the peptide can still recognize and bind to native IAPP sequences but presents a "blocking" face that prevents the addition of subsequent monomers to the growing amyloid fibril.[1][2] This disruption of the hydrogen bonding network is a key strategy in the development of anti-amyloid therapeutics.

The aggregation of IAPP is a critical event in the decline of β-cell mass and function in type 2 diabetes. The formation of toxic oligomers and amyloid fibrils from IAPP monomers leads to cellular dysfunction and apoptosis through various pathways.

IAPP_Toxicity_Pathway cluster_cellular_effects Cellular Effects IAPP_Monomer Soluble IAPP Monomers Oligomers Toxic IAPP Oligomers IAPP_Monomer->Oligomers Aggregation Fibrils Amyloid Fibrils Oligomers->Fibrils Membrane Membrane Permeabilization Oligomers->Membrane ER_Stress ER Stress Oligomers->ER_Stress Inflammation Inflammation Oligomers->Inflammation Apoptosis β-cell Apoptosis Membrane->Apoptosis ER_Stress->Apoptosis Inflammation->Apoptosis

Figure 1. Signaling pathway of IAPP-induced β-cell toxicity.

This compound is designed to intervene in the initial stages of this pathway, preventing the formation of the toxic oligomeric species and subsequent amyloid fibrils.

Experimental Confirmation of the Mechanism of Action

The inhibitory effects of this compound on IAPP aggregation and cytotoxicity have been demonstrated through a series of key experiments. The following diagram illustrates a typical workflow for confirming the mechanism of action of an IAPP inhibitor.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis (this compound) Aggregation_Assay IAPP Aggregation Assay (Thioflavin T) Peptide_Synthesis->Aggregation_Assay Structural_Analysis Structural Analysis (CD, FT-IR, EM) Aggregation_Assay->Structural_Analysis Cytotoxicity_Assay Cell Viability Assay (e.g., MTT, LDH) Aggregation_Assay->Cytotoxicity_Assay Data_Analysis Data Analysis & Comparison Structural_Analysis->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Figure 2. Experimental workflow for confirming the mechanism of action.
Experimental Protocols

1. Thioflavin T (ThT) Fluorescence Assay for IAPP Aggregation:

This assay is a standard method for monitoring the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

  • Materials: Human IAPP (lyophilized), this compound, Thioflavin T, Tris buffer (pH 7.4).

  • Procedure:

    • Prepare a stock solution of human IAPP by dissolving it in a suitable solvent (e.g., HFIP) and then removing the solvent under vacuum.

    • Resuspend the IAPP film in Tris buffer to the desired final concentration (e.g., 10-25 µM).

    • Prepare solutions of this compound at various concentrations.

    • In a 96-well black, clear-bottom plate, mix the IAPP solution, ThT solution (final concentration ~20 µM), and different concentrations of this compound.

    • Incubate the plate at 37°C with intermittent shaking.

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

  • Data Analysis: Plot fluorescence intensity versus time. A decrease in the sigmoidal curve of ThT fluorescence in the presence of this compound indicates inhibition of amyloid formation.

2. Transmission Electron Microscopy (TEM) for Fibril Morphology:

TEM is used to visualize the morphology of the aggregates formed in the presence and absence of the inhibitor.

  • Procedure:

    • At the end of the ThT assay, take aliquots from the wells.

    • Apply a small volume of the sample onto a carbon-coated copper grid for a few minutes.

    • Wick off the excess sample and negatively stain with a solution of uranyl acetate (e.g., 2% w/v).

    • Allow the grid to dry completely.

    • Image the grid using a transmission electron microscope.

  • Expected Outcome: In the absence of the inhibitor, long, well-defined amyloid fibrils should be observed. In the presence of effective concentrations of this compound, a significant reduction in fibril formation or the presence of amorphous, non-fibrillar aggregates is expected.[6][7]

3. Cell Viability Assay for Cytotoxicity:

These assays determine whether the inhibitor can protect cells from the toxic effects of IAPP aggregates.

  • Cell Line: Pancreatic β-cell lines (e.g., INS-1) are commonly used.

  • Procedure (MTT Assay Example):

    • Culture the β-cells in a 96-well plate until they reach a suitable confluency.

    • Prepare solutions of IAPP pre-incubated with and without this compound for a period that allows the formation of toxic oligomers.

    • Treat the cells with these solutions for a defined period (e.g., 24-48 hours).

    • Add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: A higher absorbance in the presence of this compound indicates increased cell viability and thus, inhibition of IAPP-induced cytotoxicity.

4. Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis:

CD spectroscopy is used to monitor changes in the secondary structure of IAPP upon interaction with the inhibitor.

  • Procedure:

    • Prepare solutions of IAPP with and without this compound in a suitable buffer.

    • Record the CD spectra in the far-UV region (e.g., 190-250 nm) at different time points during the aggregation process.

  • Expected Outcome: A transition from a random coil structure to a β-sheet-rich structure is characteristic of IAPP amyloid formation. This compound is expected to prevent or slow down this conformational change.[1]

References

Independent Verification of F(N-Me)GA(N-Me)IL Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative research findings related to the N-methylated peptide F(N-Me)GA(N-Me)IL. Due to the absence of specific peer-reviewed studies on this peptide, this document draws upon established research on structurally and functionally similar N-methylated peptides that have been investigated as inhibitors of amyloid-beta (Aβ) aggregation, a key process in the pathology of Alzheimer's disease. This guide aims to offer a framework for the independent verification of this compound's potential efficacy by comparing its expected performance with known amyloid inhibitors.

Comparative Analysis of Amyloid-β Aggregation Inhibitors

The following table summarizes the inhibitory effects of various N-methylated peptides on Aβ aggregation, providing a benchmark against which this compound could be evaluated. The data is compiled from studies on peptides with similar structural motifs, namely the central hydrophobic core of Aβ.

Peptide InhibitorTarget Aβ SpeciesAssay TypeMolar Ratio (Inhibitor:Aβ)Inhibition (%)Reference
[D-amino acid peptide] d-[(chGly)-(Tyr)-(chGly)-(chGly)-(mLeu)]-NH2Aβ(1-40)Thioflavin T1:1>95%[1]
SEN304 (N-methylated proprietary peptide) Toxicity AssayNot SpecifiedSignificant reduction in toxicity[2]
iAβ5 (LPFFD) Aβ(1-42)Thioflavin T1:1~70%
N-methylated iAβ5 Aβ(1-42)Thioflavin T1:1~70%[2]
Ac-LVFF-NH2 Aβ(1-42)Thioflavin T1:1~50%
Ac-L(N-Me)VFF-NH2 Aβ(1-42)Thioflavin T1:1~80%

Experimental Protocols for Verification

To independently verify the efficacy of this compound as an amyloid-β aggregation inhibitor, the following key experimental protocols are recommended.

Peptide Synthesis and Purification

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard method for synthesizing peptides like this compound.

  • Resin: Rink Amide resin is suitable for producing a C-terminally amidated peptide.

  • Amino Acid Coupling: Standard coupling reagents such as HBTU/HOBt or HATU in the presence of a tertiary base like DIPEA are used. For N-methylated amino acids, a stronger coupling reagent and longer coupling times may be necessary.

  • N-Methylation: On-resin N-methylation can be achieved using various methods, including the use of methyl iodide and a mild base.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry and analytical RP-HPLC.

Thioflavin T (ThT) Fluorescence Assay

This assay is widely used to monitor the kinetics of amyloid fibril formation.[3][4][5]

  • Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

  • Procedure:

    • Prepare a stock solution of Aβ peptide (e.g., Aβ(1-42)) by dissolving it in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure a monomeric state, followed by removal of the solvent.

    • Resuspend the Aβ peptide in a buffer such as phosphate-buffered saline (PBS) at a final concentration of 10-20 µM.

    • Add this compound or a control peptide at various molar ratios to the Aβ solution.

    • Add Thioflavin T to a final concentration of 10-25 µM.

    • Incubate the samples at 37°C with continuous shaking in a microplate reader.

    • Measure the fluorescence intensity at regular intervals (excitation ~440 nm, emission ~485 nm).

  • Data Analysis: Plot fluorescence intensity against time. The lag time, elongation rate, and final fluorescence intensity are key parameters to assess the inhibitory effect.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of amyloid aggregates and assess the effect of the inhibitor.[6][7][8][9]

  • Principle: Negative staining with a heavy metal salt allows for the visualization of the ultrastructure of the amyloid fibrils.

  • Procedure:

    • Incubate Aβ peptide with and without this compound under aggregating conditions as described for the ThT assay.

    • Apply a small aliquot of the sample to a carbon-coated copper grid for a few minutes.

    • Wick off the excess sample.

    • Stain the grid with a 2% (w/v) solution of uranyl acetate for 1-2 minutes.

    • Wick off the excess stain and allow the grid to air dry.

    • Image the grid using a transmission electron microscope.

  • Data Analysis: Compare the morphology (e.g., fibril length, width, and density) of Aβ aggregates in the presence and absence of the inhibitor.

Cytotoxicity Assay (MTT Assay)

This assay evaluates the ability of the inhibitor to protect cells from the toxic effects of Aβ oligomers.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of the cells.

  • Procedure:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12 cells).

    • Prepare Aβ oligomers by incubating the peptide under conditions known to favor their formation.

    • Treat the cells with the pre-formed Aβ oligomers in the presence or absence of this compound.

    • After an incubation period (e.g., 24-48 hours), add MTT solution to the cells.

    • Incubate for a few hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells.

Visualizations

To aid in the understanding of the experimental workflows and underlying mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_inhibition Inhibition Assays cluster_toxicity Toxicity & Viability s1 Solid-Phase Peptide Synthesis s2 Cleavage & Deprotection s1->s2 s3 RP-HPLC Purification s2->s3 s4 Mass Spec & HPLC Analysis s3->s4 a1 Aβ Preparation (Monomers) a2 Incubation with this compound a1->a2 a3 Thioflavin T Assay a2->a3 a4 TEM Imaging a2->a4 t1 Aβ Oligomer Preparation t3 Treatment with Aβ & Inhibitor t1->t3 t2 Cell Culture t2->t3 t4 MTT Assay t3->t4

Caption: A generalized workflow for the synthesis, purification, and evaluation of this compound.

Amyloid_Aggregation_Pathway cluster_aggregation Amyloid-β Aggregation Cascade cluster_inhibition Inhibition Mechanism Monomers Aβ Monomers Oligomers Toxic Oligomers Monomers->Oligomers Primary Nucleation Protofibrils Protofibrils Oligomers->Protofibrils Elongation Fibrils Amyloid Fibrils Protofibrils->Fibrils Inhibitor This compound Inhibitor->Monomers Binds to monomers, prevents nucleation Inhibitor->Oligomers Caps growing ends, stops elongation

Caption: Proposed mechanism of amyloid-β aggregation and its inhibition by N-methylated peptides.

Logical_Relationship cluster_evidence Lines of Evidence Verification Independent Verification of this compound Efficacy Inhibition Reduced Aβ Aggregation (ThT Assay) Verification->Inhibition Morphology Altered Fibril Morphology (TEM) Verification->Morphology Toxicity Increased Cell Viability (MTT Assay) Verification->Toxicity Inhibition->Morphology correlates with Inhibition->Toxicity correlates with

Caption: Logical relationship between experimental outcomes for verifying the efficacy of an Aβ inhibitor.

References

Benchmarking F(N-Me)GA(N-Me)IL Against Standard of Care in Type 2 Diabetes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel therapeutic peptide F(N-Me)GA(N-Me)IL with the current standard of care for Type 2 Diabetes (T2D), focusing on their distinct mechanisms of action and potential clinical benefits. This compound represents a targeted approach to disease modification by inhibiting islet amyloid polypeptide (IAPP) aggregation, a key pathological feature of T2D, whereas the standard of care primarily addresses glycemic control.

Executive Summary

This compound is a biologically active, double N-methylated peptide derived from a fragment of human IAPP. Its design specifically prevents the formation of toxic amyloid aggregates in the pancreas, which are implicated in the progressive loss of insulin-producing beta-cells in T2D.[1] In contrast, the cornerstone of current T2D management is metformin, a biguanide that primarily reduces hepatic glucose production and improves insulin sensitivity.[2][3][4][5] While metformin is effective in managing blood glucose levels, it does not address the underlying cause of beta-cell demise due to IAPP amyloidosis.[2][3] This guide will delineate the therapeutic rationale for this compound and present the available, albeit currently limited, preclinical data in the context of the well-established profile of metformin.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and the standard of care lies in their therapeutic targets.

This compound: Targeting Amyloid Aggregation

Islet amyloid polypeptide (IAPP), also known as amylin, is a hormone co-secreted with insulin by pancreatic beta-cells. In individuals with T2D, IAPP can misfold and aggregate into toxic oligomers and amyloid fibrils. This process, known as islet amyloidosis, is a hallmark of T2D pathology and contributes to beta-cell dysfunction and death.

This compound is an N-methylated analog of an amyloidogenic fragment of IAPP (residues 23-27).[1] N-methylation is a chemical modification that has been shown to inhibit the formation of the beta-sheet structures necessary for amyloid fibril formation.[1] By preventing IAPP aggregation, this compound aims to preserve beta-cell mass and function, thereby addressing a root cause of disease progression in T2D.

Standard of Care (Metformin): Managing Glycemic Control

Metformin is the most widely prescribed first-line therapy for T2D.[4] Its primary mechanism of action is the reduction of hepatic glucose production.[2][3][5] It also increases insulin sensitivity in peripheral tissues, such as muscle, and may have beneficial effects on the gut microbiome.[2][3] Metformin's therapeutic effect is centered on managing the consequences of insulin resistance and deficiency, namely hyperglycemia.[6][7]

Signaling Pathways and Experimental Workflows

To visualize the distinct approaches of this compound and metformin, the following diagrams illustrate their respective signaling pathways and a typical experimental workflow for evaluating anti-amyloidogenic compounds.

This compound Signaling Pathway cluster_0 Pancreatic Beta-Cell cluster_1 Therapeutic Intervention IAPP_Monomers IAPP Monomers Toxic_Oligomers Toxic Oligomers & Amyloid Fibrils IAPP_Monomers->Toxic_Oligomers Aggregation Beta_Cell_Dysfunction Beta-Cell Dysfunction & Apoptosis Toxic_Oligomers->Beta_Cell_Dysfunction FNMeGANMeIL This compound FNMeGANMeIL->IAPP_Monomers Inhibits Aggregation

This compound's inhibitory action on IAPP aggregation.

Metformin Signaling Pathway Metformin Metformin Liver Liver Metformin->Liver Muscle Muscle Metformin->Muscle Gut Gut Metformin->Gut Hepatic_Glucose_Production Decreased Hepatic Glucose Production Liver->Hepatic_Glucose_Production Insulin_Sensitivity Increased Insulin Sensitivity Muscle->Insulin_Sensitivity GLP1_Secretion Increased GLP-1 Secretion Gut->GLP1_Secretion Blood_Glucose Lowered Blood Glucose Hepatic_Glucose_Production->Blood_Glucose Insulin_Sensitivity->Blood_Glucose GLP1_Secretion->Blood_Glucose

Metformin's multi-organ effects on glucose metabolism.

Experimental Workflow for IAPP Inhibitor Evaluation In_Vitro_Screening In Vitro Screening (ThT Assay, TEM) Cell_Culture_Studies Cell Culture Studies (Beta-cell lines, Primary Islets) In_Vitro_Screening->Cell_Culture_Studies Animal_Model_Testing Animal Model Testing (hIAPP Transgenic Mice/Rats) Cell_Culture_Studies->Animal_Model_Testing Efficacy_Assessment Efficacy Assessment (Glycemic Control, Beta-Cell Mass) Animal_Model_Testing->Efficacy_Assessment Toxicity_Studies Toxicity & PK/PD Studies Animal_Model_Testing->Toxicity_Studies

A generalized workflow for testing IAPP amyloid inhibitors.

Comparative Data

Currently, direct head-to-head clinical trial data comparing this compound with metformin is not available in the public domain. The development of IAPP inhibitors is still in the preclinical and early clinical stages.[8] The following tables summarize the known characteristics and available data for each compound.

Table 1: Compound Characteristics

FeatureThis compoundMetformin
Class N-methylated PeptideBiguanide
Primary Target IAPP AggregationHepatic Glucose Production
Mechanism Inhibition of Amyloid Fibril FormationInhibition of Mitochondrial Complex I
Therapeutic Goal Disease Modification, Beta-Cell PreservationGlycemic Control
Current Status Preclinical/InvestigationalFirst-line Standard of Care

Table 2: Preclinical and Clinical Efficacy

EndpointThis compound (Anticipated/Preclinical)Metformin (Established Clinical Data)
Glycemic Control (HbA1c) Indirectly through beta-cell preservationSignificant reduction
Beta-Cell Function Expected to preserve or improve functionNeutral to modest improvement
Beta-Cell Mass Expected to prevent lossNo direct effect on preventing amyloid-induced loss
Body Weight UnknownNeutral or modest weight loss
Hypoglycemia Risk Low (not directly insulinotropic)Very low

Experimental Protocols

Detailed experimental protocols for in vivo studies of this compound are not yet publicly available. However, based on standard practices for evaluating IAPP inhibitors, a typical preclinical study would involve the following methodologies.

In Vitro Aggregation Assay (Thioflavin T Assay)

  • Objective: To assess the ability of this compound to inhibit IAPP fibril formation in a cell-free system.

  • Procedure:

    • Synthetic human IAPP is incubated in a suitable buffer (e.g., phosphate-buffered saline) at a concentration known to promote aggregation.

    • This compound is added at various molar ratios to the IAPP solution.

    • Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils, is added to the mixture.

    • Fluorescence is monitored over time. A reduction in the ThT fluorescence signal in the presence of this compound indicates inhibition of aggregation.

Cell Viability Assay

  • Objective: To determine if this compound can protect beta-cells from the cytotoxic effects of IAPP aggregates.

  • Procedure:

    • A beta-cell line (e.g., INS-1) or isolated pancreatic islets are cultured.

    • Cells are exposed to pre-aggregated human IAPP in the presence or absence of this compound.

    • Cell viability is assessed using a standard assay such as MTT or LDH release. Increased cell survival in the presence of this compound demonstrates a protective effect.

In Vivo Efficacy in a Transgenic Animal Model

  • Objective: To evaluate the therapeutic efficacy of this compound in an animal model that develops IAPP amyloidosis and diabetes.

  • Animal Model: Transgenic mice or rats that overexpress human IAPP are commonly used, as rodent IAPP is not amyloidogenic.[9][10][11][12]

  • Procedure:

    • A cohort of hIAPP transgenic animals is treated with this compound, while a control group receives a placebo.

    • A separate cohort may be treated with metformin for comparison of glycemic control.

    • Over a defined period, parameters such as blood glucose levels, glucose tolerance (via oral glucose tolerance test), and insulin sensitivity are monitored.

    • At the end of the study, pancreatic tissue is harvested for histological analysis to quantify beta-cell mass and the extent of amyloid deposition.

Conclusion and Future Directions

This compound represents a promising, disease-modifying approach for the treatment of Type 2 Diabetes by directly targeting the pathological aggregation of IAPP. This mechanism is distinct from and complementary to the current standard of care, which focuses on managing the downstream consequences of the disease. While direct comparative data is not yet available, the preclinical rationale for this compound is strong. Further in vivo studies in relevant animal models are crucial to establish its efficacy in preserving beta-cell function and mass. Future clinical trials will be necessary to directly compare the long-term benefits of this compound with metformin and other glucose-lowering agents, potentially heralding a new era of targeted therapies for Type 2 Diabetes.

References

Safety Operating Guide

Essential Safety and Handling Guide for the Peptide F(N-Me)GA(N-Me)IL

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the bioactive peptide F(N-Me)GA(N-Me)IL. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices for working with research-grade synthetic peptides and should be implemented to ensure a safe laboratory environment.

Hazard Assessment and Recommendations

This compound is a biologically active, N-methylated peptide designed to inhibit amyloid formation.[1] While N-methylation can reduce the toxicity associated with some parent peptide sequences, the biological activity and potential hazards of this specific compound have not been exhaustively characterized.[2] Therefore, it is prudent to handle it with care, assuming it may be bioactive in humans and could have allergenic or other physiological effects. N-methylation can also increase the stability and bioavailability of peptides, potentially leading to longer persistence on surfaces and in the environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound in both solid (lyophilized powder) and solution forms.

Task Required PPE Rationale
Handling Lyophilized Powder - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat- Respiratory protection (e.g., N95 respirator)Prevents skin contact and eye exposure. A lab coat protects clothing and skin.[3] Respiratory protection is crucial to avoid inhalation of the fine, lightweight powder which can be easily aerosolized.
Handling Solutions - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coatProtects against splashes and skin contact.
Cleaning and Decontamination - Nitrile gloves (consider double-gloving)- Safety glasses with side shields or safety goggles- Laboratory coatEnsures protection during the handling of potentially contaminated surfaces and cleaning agents.
Waste Disposal - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coatProtects against contact with contaminated waste materials.

Operational and Disposal Plans

Adherence to standardized operational and disposal protocols is critical for minimizing risk and ensuring regulatory compliance.

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Receive and Log Peptide B Don Appropriate PPE A->B C Prepare Work Area (e.g., clean bench) B->C D Reconstitute Lyophilized Powder C->D E Perform Experiment D->E F Decontaminate Surfaces and Equipment E->F G Segregate and Label Waste F->G H Dispose of Waste According to Protocol G->H

Safe Handling Workflow for this compound
Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure a safe workplace.

Waste Type Disposal Procedure Rationale
Unused Lyophilized Peptide Dispose of as chemical waste in a clearly labeled, sealed container. Follow institutional and local regulations for chemical waste disposal.Prevents the release of the bioactive compound into the environment.
Peptide Solutions Collect in a designated, sealed waste container labeled "Peptide Waste." Neutralize if acidic or basic before collection if required by institutional protocols.[4][5] Dispose of as chemical waste.Segregates potentially bioactive liquid waste.[4]
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, labeled biohazard or chemical waste container.[6] Do not dispose of in general trash.Prevents accidental exposure of support staff to the peptide.
Contaminated PPE (gloves, etc.) Place in a designated chemical or biohazard waste container immediately after use.Minimizes the spread of contamination within the laboratory.
Experimental Protocols

Storage of this compound

  • Lyophilized Powder: Store at -20°C or colder in a tightly sealed container with a desiccant to prevent degradation from moisture.[7][8]

  • In Solution: If short-term storage is necessary, aliquot into single-use volumes and store at -20°C or colder. Avoid repeated freeze-thaw cycles.[7][8]

Decontamination Procedure

  • Prepare a fresh 10% bleach solution or use a laboratory-grade disinfectant known to be effective against peptides.

  • Thoroughly wipe down all surfaces and equipment that may have come into contact with the peptide.

  • Allow the disinfectant to remain on the surface for the recommended contact time.

  • Wipe the surfaces with 70% ethanol to remove the bleach residue.

  • Dispose of all cleaning materials as contaminated waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.